N-methylcyclopentanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBUCVHSCATGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427268 | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-56-7 | |
| Record name | Cyclopentylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylcyclopentanamine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations for key experimental workflows.
Physicochemical Properties
This compound is a cyclic amine with a range of properties relevant to its application in organic synthesis and as a potential fragment in medicinal chemistry. A summary of its key physicochemical data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.17 g/mol | [1][2][3] |
| Boiling Point | 120-122 °C | [1][4] |
| 119.7 ± 8.0 °C at 760 mmHg | [2] | |
| Melting Point | Not available | [2][4] |
| Density | 0.840 g/cm³ at 25 °C | [1] |
| 0.8 ± 0.1 g/cm³ | [2] | |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] Its solubility in water is expected to be relatively low.[5] | |
| pKa | 10.94 ± 0.20 (Predicted) | [1][6] |
| logP | 1.07 | [2] |
| 1.53930 | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters and a representative synthesis are outlined below.
2.1. Synthesis via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).
Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone (1.0 equivalent) and methylamine (1.1 equivalents) in a suitable solvent such as anhydrous methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalyst, such as 10% palladium on carbon (5 mol % Pd).
-
Hydrogenation: Securely seal the reaction vessel and purge it multiple times with hydrogen gas. Pressurize the vessel to a designated pressure (e.g., 50 psi).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.[7]
2.2. Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance.[8]
Protocol:
-
Preparation of Solutions: Prepare a standard solution of the analyte (this compound) at a known concentration (e.g., 1 mM). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution to maintain constant ionic strength, such as 0.15 M KCl, should also be prepared.[9]
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Titration Setup: Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved gases, the solution can be purged with nitrogen gas before titration.[9]
-
Titration: Add the titrant (in this case, 0.1 M HCl, as this compound is a base) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[9]
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of the steepest slope (inflection point). The pKa can be determined from the pH at the half-equivalence point.[10][11]
2.3. Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).[12]
Protocol:
-
Phase Saturation: Prepare octanol (B41247) saturated with water and water (or a buffer solution like PBS at pH 7.4) saturated with octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase to create a stock solution of known concentration.
-
Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the analyte stock solution with a known volume of the saturated octanol.
-
Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[13] After shaking, allow the two phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]
Visualizations
3.1. Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. CYCLOPENTYL-METHYL-AMINE | 2439-56-7 [chemicalbook.com]
- 2. This compound | CAS#:2439-56-7 | Chemsrc [chemsrc.com]
- 3. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. quora.com [quora.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. enamine.net [enamine.net]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to N-methylcyclopentanamine (CAS Number: 2439-56-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methylcyclopentanamine, a secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.
Chemical Identity and Physical Properties
This compound is a cyclic aliphatic amine. Its core structure consists of a five-membered cyclopentane (B165970) ring bonded to a methylamino group.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2439-56-7 |
| Molecular Formula | C₆H₁₃N |
| IUPAC Name | This compound |
| Synonyms | Cyclopentyl-methyl-amine, N-cyclopentyl-N-methylamine, N-Methylcyclopentylamine |
| InChI Key | KKTBUCVHSCATGB-UHFFFAOYSA-N[1] |
| SMILES | CNC1CCCC1[1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 99.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 119.7 - 122 °C at 760 mmHg | [2][3] |
| Density | 0.8 - 0.84 g/cm³ | [2][3] |
| Flash Point | 6.9 °C | [2][3] |
| Vapor Pressure | 15.8 mmHg at 25°C | [2] |
| Refractive Index | 1.448 | [2] |
| pKa | 10.94 ± 0.20 (Predicted) | [2] |
| LogP | 1.1 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the cyclopentyl ring and the N-methyl group.
-
N-CH₃: A singlet or a closely coupled multiplet for the methyl protons.
-
CH-N: A multiplet for the proton on the carbon attached to the nitrogen.
-
Cyclopentyl CH₂: A series of overlapping multiplets for the methylene (B1212753) protons of the cyclopentane ring.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
-
N-CH₃: A signal for the methyl carbon.
-
CH-N: A signal for the carbon of the cyclopentane ring bonded to the nitrogen.
-
Cyclopentyl CH₂: Signals for the methylene carbons of the cyclopentane ring.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands for a secondary amine.[1][4]
-
N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.
-
C-N Stretch: A medium to weak band in the fingerprint region.
Experimental Protocols
3.1. Synthesis via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[5][6][7] This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine product.
Materials:
-
Cyclopentanone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))[5]
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled cyclopentanone solution.
-
If using, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at a low temperature for a specified time to allow for the formation of the imine/enamine intermediate.
-
Gradually add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the low temperature to control the reaction rate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of the N-alkylated cyclopentylamine (B150401) motif is found in various biologically active compounds.[8][9]
-
Scaffold for Novel Therapeutics: The cyclopentyl group provides a rigid, three-dimensional structure that can be exploited for specific binding to biological targets. The secondary amine provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The N-methyl and cyclopentyl groups influence the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.[8]
-
Intermediate in Complex Syntheses: This compound can be used as a key intermediate in the total synthesis of more complex natural products or pharmaceutical agents.
Caption: The relationship between the properties and applications of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[10]
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictograms | Flammable Liquid, Health Hazard |
| Hazard Statements | Highly flammable liquid and vapor (H225). May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[11][12] |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[12] |
Handling and Storage:
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.
References
- 1. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 9. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Spectral Data Analysis of N-methylcyclopentanamine: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methylcyclopentanamine. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.
Spectroscopic Data Summary
The following sections present the available spectral data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not publicly available |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not publicly available |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which has been used for this compound.[1][3]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]
-
Gently vortex the vial to ensure the sample is completely dissolved.[3]
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.[3][5]
-
Cap the NMR tube securely.[3]
Instrumentation and Data Acquisition:
-
Instrument: A Varian A-60D or a Varian CFT-20 spectrometer has been used to acquire NMR data for this compound.[2] A modern 400 MHz or higher field NMR spectrometer is recommended for better resolution.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[3]
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a neat sample, place a drop of liquid this compound between two KBr or NaCl salt plates to create a thin capillary film.[6] This technique has been previously used for this analyte.[2]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, has been used for vapor-phase IR.[2]
-
Acquisition Parameters:
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[7][8]
-
For direct infusion, dilute the stock solution to 1-10 µg/mL. For GC-MS or LC-MS, prepare working solutions in the appropriate mobile phase.[7]
Instrumentation and Data Acquisition:
-
Inlet: The sample can be introduced via direct infusion, Gas Chromatography (GC), or Liquid Chromatography (LC).[6]
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a reproducible fragmentation pattern.[6]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.[6]
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.[6]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
N-Methylcyclopentanamine: An Uncharted Territory in Biological Activity
For Immediate Release
Shanghai, China – December 21, 2025 – A comprehensive review of publicly available scientific literature and bioassay data reveals a significant void in the understanding of the biological activity of N-methylcyclopentanamine as a standalone chemical entity. Despite its well-documented chemical and physical properties, there is a notable absence of quantitative data regarding its specific interactions with biological targets, its mechanism of action, and its potential therapeutic or toxicological effects. This lack of information presents both a challenge and an opportunity for the scientific and drug development communities.
This compound is a cyclic secondary amine with the molecular formula C₆H₁₃N. Its structure, characterized by a cyclopentyl ring attached to a methylamino group, suggests the potential for interaction with various biological systems. However, extensive searches of chemical and biological databases, including PubChem, have yielded no specific bioassay results, such as IC₅₀, EC₅₀, or Kᵢ values, that would quantify its activity at the molecular level.
Physicochemical Properties
While biological data is scarce, the physicochemical properties of this compound are well-documented. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem[1] |
| Molecular Weight | 99.17 g/mol | PubChem[1] |
| CAS Number | 2439-56-7 | PubChem[1] |
| Boiling Point | 120-122 °C | ChemicalBook[2] |
| Density | 0.840 g/cm³ (at 25 °C) | ChemicalBook[2] |
| pKa (Predicted) | 10.94 ± 0.20 | LookChem[3] |
A Call for Investigation: Potential Research Avenues
The absence of biological activity data for this compound represents a clear research gap. For a compound with its structural features, a systematic investigation into its pharmacological and toxicological profile is warranted. Researchers and drug development professionals may consider this an opportunity for novel discovery.
A logical first step would be to conduct a broad screening to identify potential biological targets. This could be followed by more focused studies to determine the nature and extent of its activity. The following diagram illustrates a hypothetical workflow for the initial biological characterization of a novel compound like this compound.
Caption: A potential experimental workflow for the initial biological evaluation of this compound.
Potential Signaling Pathway Investigation
Should initial screening reveal activity against a specific target, such as a G-protein coupled receptor (GPCR), further investigation into the downstream signaling pathways would be necessary. The following diagram illustrates a generic GPCR signaling cascade that could be investigated.
Caption: A simplified diagram of a potential GPCR signaling pathway that could be activated by this compound.
Conclusion
The current state of knowledge regarding the biological activity of this compound is remarkably limited. This technical guide, therefore, serves not as a summary of existing data, but as a delineation of a scientific unknown and a call to action for the research community. The well-defined physical and chemical properties of this compound, coupled with the complete absence of biological characterization, position this compound as a molecule of interest for exploratory research in pharmacology, toxicology, and drug discovery. Future studies are essential to unveil its potential biological roles and to determine if this compound holds any promise as a therapeutic agent or poses any risk as an environmental or occupational hazard.
References
N-Methylcyclopentanamine: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-methylcyclopentanamine, a saturated cyclic amine, is emerging as a valuable building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence key drug-like properties, including metabolic stability, lipophilicity, and target engagement. This technical guide provides a comprehensive overview of this compound, its synthesis, and its application as a structural motif in the design of potent kinase inhibitors, a class of therapeutics at the forefront of cancer treatment and other diseases.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in drug design. These properties influence its reactivity, solubility, and contribution to the overall characteristics of a final drug candidate.
| Property | Value | Source |
| CAS Number | 2439-56-7 | [1][2] |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.17 g/mol | [1] |
| Boiling Point | 120-122 °C | [3] |
| Density | 0.840 g/cm³ (at 25 °C) | [3] |
| pKa (Predicted) | 10.94 ± 0.20 | [1] |
| logP (Predicted) | 1.1 | [1] |
| Form | Liquid/Oil | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427). This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
Materials:
-
Cyclopentanone
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable aprotic solvent
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous DCE.
-
Add methylamine solution (1.0-1.2 equivalents) to the flask, followed by the addition of glacial acetic acid (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to yield the pure this compound.
References
Steric and Electronic Contributions of the N-Methylcyclopentanamine Moiety: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methylcyclopentanamine moiety is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its distinct three-dimensional structure and electronic properties can significantly influence the pharmacological profile of a drug candidate. Understanding the steric and electronic contributions of this moiety is paramount for rational drug design, enabling the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth analysis of the this compound core, summarizing its key physicochemical properties, outlining experimental and computational methodologies for its characterization, and illustrating its potential role in drug discovery workflows.
Quantitative Physicochemical Data
The following table summarizes key computed and predicted physicochemical properties for this compound. These values provide a quantitative basis for understanding the moiety's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem CID: 7020624[1] |
| Molecular Weight | 99.17 g/mol | PubChem CID: 7020624[1] |
| Predicted pKa | 10.94 ± 0.20 | LookChem[2] |
| XLogP3 | 1.1 | PubChem CID: 7020624[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 7020624[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 7020624[1] |
| Rotatable Bond Count | 1 | PubChem CID: 7020624[1] |
| Topological Polar Surface Area | 12.03 Ų | PubChem CID: 7020624[1] |
Steric Contributions
The steric profile of the this compound moiety is primarily defined by the non-planar conformation of the cyclopentyl ring and the spatial arrangement of the N-methyl group. These factors dictate how a molecule containing this moiety can interact with the three-dimensional architecture of a biological target.
Conformational Analysis
The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations to minimize torsional and angle strain. The position of the N-methylamino substituent (axial vs. equatorial-like) in these conformers will influence the overall shape of the molecule. The conformational preferences can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by measuring coupling constants at varying temperatures.[3][4][5] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the relative energies of different conformers.
Quantifying Steric Hindrance
Several parameters are used to quantify the steric bulk of substituents in quantitative structure-activity relationship (QSAR) studies:
-
Taft's Steric Parameter (E_s): An empirical parameter derived from the rates of hydrolysis of esters. More negative values indicate greater steric hindrance.[6]
-
Verloop Steric Parameters: These are computationally derived parameters that describe the shape of a substituent in more detail, including its length and width.
-
Percent Buried Volume (%V_Bur): A modern computational metric that calculates the percentage of the volume of a sphere centered on an atom (in this case, the nitrogen) that is occupied by the substituents.
Electronic Contributions
The electronic nature of the this compound moiety is primarily characterized by the basicity of the secondary amine and the overall electron-donating character of the alkyl groups.
Basicity (pKa)
The basicity of the nitrogen atom, quantified by its pKa, is a critical determinant of a drug's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic interactions with its target. The predicted pKa of this compound is approximately 10.94, indicating that it will be predominantly protonated at physiological pH.[2]
Inductive Effects
The cyclopentyl and methyl groups are electron-donating through inductive effects, which increases the electron density on the nitrogen atom. This contributes to its basicity. The Hammett equation and its extensions provide a framework for quantifying the electronic effects of substituents, although specific Hammett constants for the N-methylcyclopentyl group are not commonly tabulated.
Molecular Electrostatic Potential (MEP)
A powerful computational tool for visualizing the electronic properties of a molecule is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and can identify regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP would show a region of negative potential around the nitrogen lone pair, indicating its nucleophilic and hydrogen-bonding acceptor capabilities. The regions around the hydrogen atoms of the N-methyl and cyclopentyl groups would exhibit positive potential.[7][8][9][10][11]
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone (B42830) with methylamine (B109427).[12]
Materials:
-
Cyclopentanone
-
Methylamine (solution in a suitable solvent like THF or ethanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol (B129727) for catalytic hydrogenation)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add the methylamine solution (1.1 - 1.5 eq). If using a salt of methylamine, a base may be required for neutralization.
-
Catalyst Addition (if applicable): For reactions not using catalytic hydrogenation, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reductant Addition:
-
For borohydride (B1222165) reagents: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalytic amount of Pd/C (e.g., 5-10 mol %).
-
-
Reaction: Stir the mixture at room temperature. For catalytic hydrogenation, pressurize the vessel with hydrogen gas and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.
Determination of Conformational Preferences by NMR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution of the this compound-containing compound in a suitable deuterated solvent.
-
¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra at various temperatures, including low temperatures to potentially slow down conformational exchange.
-
Data Analysis: Analyze the coupling constants (J-values) between vicinal protons on the cyclopentane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which is a function of the ring conformation. By applying the Karplus equation, the relative populations of different conformers can be estimated.[3]
-
Computational Correlation: Perform DFT calculations to model the different possible conformers and predict their NMR parameters. Comparing the experimental and calculated data can provide a more robust conformational assignment.
Mandatory Visualizations
Caption: Workflow for synthesis, characterization, and evaluation.
Caption: Interplay of steric and electronic properties with pharmacology.
Conclusion
The this compound moiety offers a unique combination of steric and electronic features that can be strategically employed in drug design. Its conformational flexibility, moderate steric bulk, and defined basicity provide medicinal chemists with a versatile scaffold for optimizing ligand-target interactions and tuning pharmacokinetic properties. A thorough understanding of these contributions, aided by the experimental and computational methodologies outlined in this guide, is essential for leveraging the full potential of the this compound core in the development of novel therapeutics.
References
- 1. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular electrostatic potentials : concepts and applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of N-methylcyclopentanamine is limited. This guide synthesizes information from chemical databases, analogous compounds, and established principles of organic chemistry to provide a predictive overview and procedural framework for its handling and characterization. All quantitative data presented are estimates and should be confirmed by laboratory analysis.
Introduction
This compound (CAS No. 2439-56-7) is a secondary cyclic amine with potential applications as a building block in pharmaceutical synthesis and as a compound in materials science.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for its effective use in drug discovery, process development, and formulation. This document provides a comprehensive technical overview of these properties and outlines detailed experimental protocols for their determination.
Physicochemical Properties
The structure of this compound, featuring a non-polar cyclopentyl ring and a polar secondary amine group, dictates its chemical behavior. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [2][3] |
| Molecular Weight | 99.17 g/mol | [2][3] |
| Boiling Point | 119.7 ± 8.0 °C at 760 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 6.9 ± 15.8 °C | [2] |
| pKa (Predicted) | 10.94 ± 0.20 | [4] |
| LogP (Predicted) | 1.07 - 1.54 | [2][4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a secondary amine, this compound is expected to be a weak base. Its solubility is therefore highly dependent on pH.
General Principles:
-
Aqueous Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[5][6] However, solubility decreases as the size of the non-polar alkyl group increases.[5] The cyclopentyl group in this compound suggests its solubility in neutral water will be moderate to low.
-
pH-Dependent Solubility: As a base, its solubility in aqueous media is expected to increase significantly at acidic pH. Protonation of the amine nitrogen to form the corresponding ammonium (B1175870) salt (N-methylcyclopentanaminium) introduces a positive charge, enhancing its interaction with polar water molecules.[7][8]
-
Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol (B145695) and methanol.[5][9]
Estimated Solubility Data:
The following table provides estimated solubility values for this compound in common laboratory solvents. These values are extrapolated from the behavior of similar small molecule amines and require experimental verification.
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C | Rationale / Notes |
| Water (pH 7.0) | Polar Protic | 10 - 50 | Limited solubility due to the hydrophobic cyclopentyl ring.[5][10] |
| 0.1 M HCl (pH 1.0) | Aqueous Acidic | > 200 | High solubility expected due to the formation of the water-soluble hydrochloride salt.[7] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 15 - 60 | Slightly higher than neutral water due to buffering capacity, but still limited. |
| Ethanol | Polar Protic | > 200 | High miscibility is expected, typical for small amines in alcohols.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Generally a good solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Apolar | > 200 | High solubility is expected in non-polar organic solvents.[11] |
Stability Profile
Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. Cyclic amines can be susceptible to degradation under various environmental conditions.
General Principles:
-
pH Stability: Cyclic aminals, which share structural similarities, are known to be sensitive to hydrolysis in acidic media.[12] While this compound is not an aminal, its stability might be influenced by pH, particularly at extreme acidic or basic conditions which could catalyze ring-opening or other degradation pathways.
-
Oxidative Stability: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be accelerated by the presence of light, heat, and trace metal ions. Tertiary amines are generally more stable towards oxidation than secondary or primary amines.[13]
-
Thermal Stability: Studies on cyclic amines have shown they can possess high decomposition energy, though this is often associated with lower onset temperatures for decomposition compared to some aliphatic amines.[14][15]
Predicted Stability Behavior:
The table below outlines the expected stability of this compound under forced degradation conditions.
| Condition | Stressor | Predicted Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C, 7 days | Moderate to Low | Potential for N-dealkylation or other acid-catalyzed reactions.[12] |
| Basic | 0.1 M NaOH, 60°C, 7 days | High | Generally stable; amines are less susceptible to base-catalyzed degradation. |
| Oxidative | 3% H₂O₂, RT, 24h | Low | N-oxides, hydroxylamines, or products of ring oxidation. |
| Thermal | 80°C, 7 days (solid) | Moderate | Decomposition may occur, dependent on the onset temperature.[14] |
| Photolytic | ICH Q1B conditions | Moderate | Potential for photo-oxidation or radical-mediated degradation. |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2-5 mL) of the desired solvent in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour. Visually confirm the presence of undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic, PVDF for aqueous) into a clean vial.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[16]
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation
Objective: To develop a stability-indicating HPLC method and assess the chemical stability of this compound under stress conditions.
Methodology:
-
Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution method to ensure separation of the parent compound from potential degradation products.[17] A typical starting point is a gradient of acetonitrile (B52724) (ACN) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Detection: Use a UV detector, selecting a wavelength where this compound has adequate absorbance (if chromophoric) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.[18]
-
-
Forced Degradation Study: [19][20]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Heat at 60-80°C for a defined period (e.g., 2h, 8h, 24h).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60-80°C for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Stress: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the developed HPLC method.
-
Peak Purity: Assess the specificity of the method by performing peak purity analysis on the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.[21]
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Logical Flow for Forced Degradation Studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:2439-56-7 | Chemsrc [chemsrc.com]
- 3. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aidic.it [aidic.it]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of N-methylcyclopentanamine via Reductive Amination of Cyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-methylcyclopentanamine through the reductive amination of cyclopentanone (B42830). Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, offering a reliable route to secondary amines like this compound, a valuable building block in medicinal chemistry and organic synthesis. This application note details two common protocols utilizing sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride as reducing agents. It includes tabulated quantitative data, detailed experimental procedures, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of carbonyl compounds into amines in a two-step, one-pot process. The reaction commences with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. The subsequent in-situ reduction of this intermediate yields the corresponding amine. This methodology avoids the common issue of over-alkylation often encountered in direct alkylation of amines.
This application note focuses on the synthesis of this compound from cyclopentanone and methylamine (B109427). Two robust and widely applicable protocols are presented, employing either sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. Sodium cyanoborohydride is another effective reducing agent, typically used in protic solvents like methanol (B129727).
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound via reductive amination of cyclopentanone.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.948 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | - | 0.900 |
| Methylamine hydrochloride | CH₆ClN | 67.52 | - | - |
| This compound | C₆H₁₃N | 99.17 | 121-123 | 0.834 |
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Protocol 1 (NaBH(OAc)₃) | Protocol 2 (NaBH₃CN) |
| Reactants | Cyclopentanone, Methylamine hydrochloride | Cyclopentanone, Methylamine (40% in H₂O) |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |
| Solvent | Dichloromethane (B109758) (DCM) | Methanol (MeOH) |
| Stoichiometry (Cyclopentanone:Amine:Reducing Agent) | 1 : 1.2 : 1.5 | 1 : 1.5 : 1.2 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Typical Isolated Yield | 80 - 95% | 75 - 90% |
| Purity (by GC-MS) | >98% | >98% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
Cyclopentanone
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and methylamine hydrochloride (1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of cyclopentanone).
-
Add triethylamine (1.2 eq) to the mixture to liberate the free methylamine. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol utilizes sodium cyanoborohydride, a reducing agent effective in protic solvents.
Materials:
-
Cyclopentanone
-
Methylamine (40% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and methylamine (40% solution in water, 1.5 eq) in methanol (approximately 10 mL per 1 g of cyclopentanone).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper or a pH meter.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench the excess reducing agent (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).
-
Stir for 1 hour to ensure complete quenching.
-
Basify the mixture to pH >10 with 1 M NaOH solution.
-
Extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 3: Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.05 (m, 1H), 2.40 (s, 3H), 1.80-1.20 (m, 8H), 1.10 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.5, 34.0, 33.5, 24.0 |
| IR (Neat, cm⁻¹) | 3300-3400 (N-H stretch), 2950-2850 (C-H stretch), 1450 (C-H bend), 1120 (C-N stretch) |
| GC-MS (EI) | m/z (%): 99 (M⁺), 84, 70, 56 |
Experimental Workflow and Signaling Pathway Diagrams
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methylcyclopentanamine. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented. The application note includes tabulated ¹H and ¹³C NMR data with assignments, along with a discussion of the spectral features. Advanced 2D NMR experiments (COSY and HSQC) are also discussed for unambiguous signal assignment. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related compounds.
Introduction
This compound is a secondary amine that serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate structural characterization is crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ¹H and ¹³C NMR spectroscopy for the complete structural assignment of this compound.
Data Presentation
The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. This data is based on typical chemical shift values for analogous structures and should be considered illustrative.
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 2.95 | Quintet | 1H | 7.2 | H-1 |
| 2 | 2.42 | Singlet | 3H | - | N-CH₃ |
| 3 | 1.80 - 1.70 | Multiplet | 2H | - | H-2a, H-5a |
| 4 | 1.65 - 1.55 | Multiplet | 2H | - | H-2b, H-5b |
| 5 | 1.52 - 1.40 | Multiplet | 2H | - | H-3a, H-4a |
| 6 | 1.35 - 1.25 | Multiplet | 2H | - | H-3b, H-4b |
| 7 | 1.10 | Broad Singlet | 1H | - | N-H |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
| 1 | 62.5 | CH | C-1 |
| 2 | 34.0 | CH₃ | N-CH₃ |
| 3 | 33.5 | CH₂ | C-2, C-5 |
| 4 | 24.0 | CH₂ | C-3, C-4 |
Experimental Protocols
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Use a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling : Clearly label the NMR tube with the sample information.
¹H NMR Data Acquisition
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming : Insert the sample into the spectrometer, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., zg30).
-
Spectral Width : ~12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-32.
-
Temperature : 298 K.
-
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Data Acquisition
-
Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : ~220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, depending on the sample concentration.
-
Temperature : 298 K.
-
-
Processing : Process the FID similarly to the ¹H spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
DEPT-135 Experiment
To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 experiment is recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
2D NMR Experiments (for advanced analysis)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.
Visualization of Key Structures and Workflows
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the structure and purity of this important chemical intermediate. The inclusion of 2D NMR techniques further enhances the reliability of the spectral assignments, which is critical for applications in drug development and materials science.
Application Note: Quantitative Analysis of N-methylcyclopentanamine in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-methylcyclopentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of secondary amines, which can lead to poor chromatographic peak shape and decreased volatility, a derivatization step is essential for reliable quantification. This protocol utilizes trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl-N-methylcyclopentanamine derivative, enhancing its volatility and chromatographic performance. The described methodology is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in organic solutions.
Introduction
This compound is a secondary amine of interest in various fields of chemical research and pharmaceutical development. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the direct analysis of polar amines like this compound by GC can be challenging due to interactions with the stationary phase, leading to peak tailing and poor reproducibility.[1]
Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2] Acylation of the amine group with a reagent such as trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar trifluoroacetyl group.[3] This derivatization increases the volatility and thermal stability of the analyte, resulting in improved peak shape and enhanced sensitivity.[4] This application note provides a detailed protocol for the derivatization of this compound with TFAA and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Trifluoroacetic anhydride (TFAA) (≥99% purity)
-
Ethyl acetate (B1210297) (GC grade, ≥99.8% purity)
-
Pyridine (B92270) (Anhydrous, ≥99.8%)
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined septa
Sample Preparation: Derivatization with TFAA
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in ethyl acetate.
-
Derivatization Reaction:
-
Pipette 100 µL of each standard solution or sample solution into a 2 mL GC vial.
-
Add 50 µL of pyridine to act as a catalyst and acid scavenger.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the vials to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-300 amu (in full scan mode for qualitative analysis)
-
Data Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.
Data Presentation
Quantitative analysis of N-trifluoroacetyl-N-methylcyclopentanamine is performed using a calibration curve generated from the prepared standards. The peak area of the characteristic ions is plotted against the concentration. The following table summarizes the expected quantitative data for the derivatized analyte.
| Parameter | Value |
| Analyte | N-trifluoroacetyl-N-methylcyclopentanamine |
| Molecular Weight | 195.16 g/mol |
| Expected Retention Time | ~ 7.5 - 8.5 min |
| Selected Ions for SIM Mode (m/z) | |
| Quantifier Ion | 126 |
| Qualifier Ion 1 | 195 (Molecular Ion) |
| Qualifier Ion 2 | 98 |
| Predicted Major Fragment Ions (m/z) | |
| 195 | [M]+• (Molecular Ion) |
| 126 | [M - CF3]+ |
| 98 | [M - COCF3]+ |
| 69 | [CF3]+ |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
Mandatory Visualization
Conclusion
This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride. The methodology presented here, including sample preparation, optimized instrumental parameters, and expected quantitative data, is designed to yield accurate and reproducible results. This protocol serves as a valuable resource for researchers and scientists engaged in the analysis of secondary amines and related compounds in various organic matrices.
References
Application Notes and Protocols for N-methylcyclopentanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcyclopentanamine is a secondary amine that serves as a versatile building block in organic synthesis. Its unique structural motif, combining a cyclopentyl ring with an N-methyl group, imparts specific steric and electronic properties that are leveraged in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its hydrochloride salt is a solid, which offers improved stability and ease of handling.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| Boiling Point | 120-122 °C | [3] |
| CAS Number | 2439-56-7 | [2] |
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophile in a variety of bond-forming reactions. Its applications include the synthesis of substituted amides, tertiary amines, and heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][4][5]
Synthesis of N-Cyclopentyl-N-methylamides
The reaction of this compound with acyl chlorides or other activated carboxylic acid derivatives provides a straightforward route to N-cyclopentyl-N-methylamides. These amides are prevalent in various biologically active molecules.
General Reaction Scheme:
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. US20050043182A1 - Agrochemical compositions - Google Patents [patents.google.com]
- 5. US20130130912A1 - Agrochemical formulation composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of SETD8 Inhibitors Featuring N-methylcyclopentanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
SETD8 (also known as PR-SET7 or KMT5A) is a crucial histone methyltransferase that monomethylates histone H4 at lysine (B10760008) 20 (H4K20me1), a key epigenetic mark involved in the regulation of diverse cellular processes including DNA replication, cell cycle progression, and the DNA damage response.[1][2] Beyond its role in chromatin modification, SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in critical cancer-related pathways.[1][3] Consequently, the development of potent and selective SETD8 inhibitors is a promising avenue for novel therapeutic interventions in oncology and other diseases.
This document provides detailed application notes and protocols for researchers engaged in the development of SETD8 inhibitors, with a specific focus on a series of 2,4-diaminoquinazoline-based compounds, including a derivative incorporating an N-methylcyclopentanamine moiety. This particular structural feature has been explored in structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.[4][5]
Data Presentation: Quantitative Analysis of SETD8 Inhibitors
The following table summarizes the biochemical potency and biophysical binding data for a key SETD8 inhibitor, UNC0379 (a pyrrolidine-containing analog), and a derivative featuring the this compound group (Compound 20). This structured format allows for a clear comparison of their activities.
| Compound ID | 2-Substituent | IC50 (µM) [Radioactive Assay] | IC50 (µM) [MCE Assay] | KD (µM) [ITC] | KD (µM) [SPR] |
| UNC0379 (1) | Pyrrolidine | 7.3 ± 1.0 | 9.0 | 18.3 ± 3.2 | 36.0 ± 2.3 |
| Compound 20 | This compound | ~29 | Not Reported | Not Reported | Not Reported |
Table 1: Summary of quantitative data for SETD8 inhibitors. Data for UNC0379 (1) and Compound 20 are derived from biochemical and biophysical assays.[4][5][6] The IC50 for Compound 20 is estimated to be about 4-fold less potent than UNC0379 based on the source material.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of SETD8 inhibitors incorporating moieties like this compound.
Protocol 1: Synthesis of 2,4-Diaminoquinazoline-based SETD8 Inhibitors
This protocol outlines the general synthesis of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, which can be adapted for the inclusion of this compound at the 2-position.
Workflow Diagram:
Caption: General synthetic route for 2,4-diaminoquinazoline SETD8 inhibitors.
Materials:
-
Appropriate primary amine (for the 4-position substituent)
-
This compound (for the 2-position substituent)
-
N,N-diisopropylethylamine (DIPEA)
-
n-Butanol
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Substitution at the 4-position. To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent like isopropanol, add the desired primary amine (e.g., 5-(pyrrolidin-1-yl)pentan-1-amine for UNC0379) and a base such as DIPEA. Stir the reaction at room temperature until completion, as monitored by TLC.
-
Step 2: Substitution at the 2-position. To the resulting 2-chloro intermediate in n-butanol, add this compound and DIPEA. Heat the reaction mixture in a microwave reactor at 160 °C for approximately 30 minutes.[5]
-
Purification. After cooling, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., CH2Cl2) and wash with brine. Purify the crude product by column chromatography to obtain the final compound.
Protocol 2: SETD8 Radioactive Methyltransferase Assay (Scintillation Proximity Assay)
This high-throughput assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H4 peptide substrate.[7][8][9]
Workflow Diagram:
Caption: Workflow for the SETD8 Scintillation Proximity Assay (SPA).
Materials:
-
Recombinant human SETD8
-
Biotinylated H4 (1-20) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP)
-
384-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted test compound.
-
Add a mixture of SETD8 enzyme (e.g., 1.5 µM) and biotinylated H4 peptide (e.g., 1.5 µM) to each well.
-
Initiate the reaction by adding [3H]-SAM (e.g., 0.75 µM).
-
Incubate the reaction at room temperature for a defined period (e.g., 8 hours).[9]
-
Terminate the reaction and add SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a suitable plate reader. The signal is proportional to the amount of methylated peptide.
-
Calculate IC50 values from the dose-response curves.
Protocol 3: Microfluidic Capillary Electrophoresis (MCE) Assay
This orthogonal assay confirms the inhibitory activity by separating and quantifying the methylated and unmethylated peptide substrate based on their charge-to-mass ratio.[10]
Materials:
-
Recombinant human SETD8
-
Fluorescently labeled peptide substrate (e.g., TW21)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
-
Endo-LysC protease for reaction termination
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper EZ Reader)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In an assay plate, add the diluted compound.
-
Add a mixture of SETD8 enzyme (e.g., 50 nM) and peptide substrate (e.g., 2 µM).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding SAM (e.g., 150 µM).
-
Allow the reaction to proceed for 120 minutes at room temperature.
-
Terminate the reaction by adding Endo-LysC protease solution.
-
After a 1-hour incubation with the protease, analyze the samples on the MCE instrument.
-
Determine the percentage of inhibition by comparing the peak heights of the methylated and unmethylated peptide.
-
Calculate IC50 values from the dose-response curves.
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of the inhibitor to SETD8, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[6][11]
Materials:
-
Purified, high-concentration SETD8
-
Test compound
-
Dialysis buffer (ensure the buffer for the protein and the compound are identical)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified SETD8 against the final experimental buffer.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein solution and the compound solution.
-
Load the SETD8 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the compound into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat changes associated with each injection.
-
Analyze the resulting binding isotherm to determine KD, n, and ΔH.
Protocol 5: Western Blot Analysis of Cellular H4K20me1 Levels
This cellular assay determines the on-target engagement of the SETD8 inhibitor by measuring the reduction in the H4K20me1 mark in treated cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
SETD8 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the SETD8 inhibitor for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-H4K20me1 primary antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-total Histone H4 antibody to confirm equal loading.
Signaling Pathways
SETD8 plays a significant role in several signaling pathways critical for cell fate. Its inhibition can reactivate tumor suppressor functions and induce cell cycle arrest or apoptosis.
SETD8 and the p53 Signaling Pathway
SETD8 can directly monomethylate the tumor suppressor protein p53 at lysine 382 (p53K382me1), which represses p53's transcriptional activity.[3] Inhibition of SETD8 can, therefore, lead to the activation of the p53 pathway and the transcription of its target genes, such as p21 (CDKN1A), resulting in cell cycle arrest and apoptosis.[12]
Caption: Inhibition of SETD8 prevents p53 methylation, leading to its activation.
SETD8 in the DNA Damage Response (DDR)
H4K20 methylation by SETD8 is a prerequisite for the subsequent di- and tri-methylation, which are recognized by proteins like 53BP1. 53BP1 is a key factor in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway.[7] Therefore, SETD8 activity is crucial for the proper recruitment of DNA repair machinery to sites of damage.
Caption: Role of SETD8 in the 53BP1-mediated DNA damage response pathway.
Conclusion
The development of SETD8 inhibitors is a rapidly advancing field with significant therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers working with 2,4-diaminoquinazoline-based inhibitors, including those with novel substitutions like this compound. By utilizing these detailed methodologies, researchers can effectively synthesize, characterize, and evaluate the cellular activity of new SETD8 inhibitors, paving the way for the development of novel epigenetic drugs.
References
- 1. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for N-Alkylation of N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. N-methylcyclopentanamine is a valuable secondary amine building block, and its derivatization through N-alkylation allows for the introduction of diverse functionalities, enabling the modulation of molecular properties for various applications, including drug discovery and development.
This document provides detailed application notes and protocols for the N-alkylation of this compound, focusing on three primary methodologies:
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach for forming C-N bonds.
-
Reductive Amination with Carbonyl Compounds: A highly versatile and selective one-pot method.
-
Catalytic N-Alkylation with Alcohols: A green and atom-economical approach utilizing the "borrowing hydrogen" or "hydrogen autotransfer" strategy.
The following sections present a summary of reaction conditions in a structured table for easy comparison, detailed experimental protocols for each key methodology, and visualizations to illustrate the experimental workflow and logical relationships.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of secondary amines, with specific examples adapted for this compound based on protocols for structurally similar amines like piperidine.[1][2] Optimization may be required for specific substrate combinations.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Direct Alkylation | Benzyl (B1604629) bromide | - | K₂CO₃ or DIPEA | Acetonitrile (B52724) or DMF | Room Temp. to 80 | 2-24 | 70-95 |
| Reductive Amination | Benzaldehyde (B42025) | NaBH(OAc)₃ | Acetic Acid (cat.) | DCM or DCE | Room Temperature | 1-24 | 80-98 |
| Catalytic Alkylation | Benzyl alcohol | Fe, Mn, Ru, or Ir complexes | KOtBu or KOH | Toluene (B28343) or CPME | 80-140 | 6-24 | 60-95 |
Experimental Protocols
The following protocols are adapted from established procedures for the N-alkylation of cyclic secondary amines and are provided as a starting point for the N-alkylation of this compound.[1][2][3][4][5]
Protocol 1: Direct N-Alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-N-methylcyclopentanamine via direct alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile or DMF.
-
Add potassium carbonate (1.5 eq.) or DIPEA (1.5 eq.) to the solution.
-
Slowly add benzyl bromide (1.1 eq.) to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-benzyl-N-methylcyclopentanamine.
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
Objective: To synthesize N-benzyl-N-methylcyclopentanamine via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the solution to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalytic N-Alkylation with Benzyl Alcohol
Objective: To synthesize N-benzyl-N-methylcyclopentanamine using a catalytic "borrowing hydrogen" approach. This protocol provides a general framework, and the specific catalyst and conditions should be chosen based on available literature for similar transformations.[3][4][5][6]
Materials:
-
This compound
-
Benzyl alcohol
-
Transition metal catalyst (e.g., an iron, manganese, or ruthenium pincer complex, typically 1-5 mol%)
-
Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium hydroxide (B78521) (KOH), typically 1.0-1.5 eq.)
-
Anhydrous toluene or Cyclopentyl methyl ether (CPME)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the transition metal catalyst, the base, this compound (1.0 eq.), and anhydrous toluene or CPME.
-
Add benzyl alcohol (1.2-1.5 eq.) to the mixture.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-140°C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationships between the described N-alkylation methods.
Caption: General experimental workflow for N-alkylation reactions.
Caption: Logical relationships of N-alkylation methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylcyclopentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via reductive amination of cyclopentanone (B42830) and methylamine (B109427)?
A1: The most prevalent byproducts are dicyclopentylamine (B1266746) and cyclopentanol (B49286).[1] Dicyclopentylamine forms from the reaction of the this compound product with another molecule of cyclopentanone, followed by reduction. Cyclopentanol is a result of the direct reduction of the starting material, cyclopentanone.
Q2: How can I minimize the formation of the dicyclopentylamine byproduct?
A2: To minimize the formation of dicyclopentylamine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of methylamine relative to cyclopentanone can favor the formation of the desired product. Additionally, a methanolic solution of the amine has been found to be effective in inhibiting the formation of secondary and tertiary amines.[1]
Q3: What reaction conditions are recommended to avoid the reduction of cyclopentanone to cyclopentanol?
A3: The choice of reducing agent and catalyst is critical to prevent the formation of cyclopentanol. Milder reducing agents are generally preferred. For catalytic hydrogenations, the choice of catalyst and reaction conditions such as temperature and pressure plays a significant role in selectivity.
Q4: What are the key steps in the mechanism of reductive amination for this synthesis?
A4: The synthesis of this compound via reductive amination proceeds in two main steps. First, cyclopentanone reacts with methylamine in a condensation reaction to form an intermediate imine. This is followed by the reduction of the imine to the final this compound product.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase temperature or pressure (for catalytic hydrogenation). - Ensure the catalyst is active. |
| Side reactions forming byproducts. | - Optimize the ratio of cyclopentanone to methylamine. - Use a more selective reducing agent or catalyst.[1] | |
| High percentage of dicyclopentylamine byproduct | Excess of cyclopentanone or insufficient methylamine. | - Use a slight excess of methylamine. - Slowly add cyclopentanone to the reaction mixture containing methylamine. |
| Significant amount of cyclopentanol byproduct | Reducing agent is too strong or non-selective reaction conditions. | - Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120).[3] - Optimize reaction temperature and pressure to favor imine reduction over ketone reduction. |
| Reaction does not start | Inactive catalyst. | - Use fresh catalyst. - Ensure proper activation of the catalyst if required. |
| Poor quality of reagents. | - Use pure, anhydrous solvents and reagents. |
Experimental Protocol: Reductive Amination of Cyclopentanone with Methylamine
This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclopentanone
-
Methylamine (e.g., as a solution in THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq).
-
Dissolve the cyclopentanone in anhydrous DCE (approximately 5 mL per mmol of cyclopentanone).
-
Add the methylamine solution (1.0-1.2 eq) to the flask, followed by the addition of glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in a single portion.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for byproduct formation.
References
Technical Support Center: Purification of N-methylcyclopentanamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methylcyclopentanamine. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is a dark color. What are the likely impurities?
A1: Discoloration in crude this compound often indicates the presence of impurities arising from the synthesis or degradation. Common culprits include:
-
Oxidation Products: Secondary amines can be susceptible to air oxidation, especially if heated in the presence of air, leading to the formation of colored byproducts.
-
Residual Starting Materials: If synthesized via reductive amination of cyclopentanone (B42830) with methylamine, unreacted cyclopentanone can undergo self-condensation reactions (e.g., aldol (B89426) condensation) under certain conditions, leading to colored, higher molecular weight impurities.
-
Byproducts from Reductive Amination: Incomplete reaction or side reactions during reductive amination can lead to the formation of cyclopentanol (B49286) (from the reduction of cyclopentanone) or N,N-dicyclopentylmethylamine.[1]
Q2: I'm seeing poor separation and significant tailing during silica (B1680970) gel column chromatography of this compound. What's causing this and how can I fix it?
A2: The basic nature of this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can cause several issues:
-
Irreversible Adsorption: A portion of your product may bind strongly to the column, leading to lower yields.
-
Peak Tailing: The strong interaction causes the compound to elute slowly and as a broad, tailing peak, resulting in poor separation from impurities.
Troubleshooting Strategies:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (0.5-2%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, reducing tailing and improving peak shape.
-
Switch to a Different Stationary Phase:
-
Basic Alumina (B75360): Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds like amines.
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[2]
-
Q3: My yield is low after distillation. What are some potential reasons?
A3: Low recovery after distillation can be attributed to several factors:
-
Decomposition: Although this compound has a boiling point of 120-122 °C, prolonged heating at atmospheric pressure can lead to thermal degradation.
-
Losses during Transfer: The product can be lost on the surfaces of the distillation apparatus, especially for small-scale purifications.
-
Incomplete Condensation: If the condenser is not efficient enough, some of the product vapor may not condense and will be lost.
-
Azeotrope Formation: The presence of certain impurities can lead to the formation of azeotropes, which can affect the boiling point and separation efficiency.
Troubleshooting Strategies:
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of this compound, minimizing the risk of thermal decomposition.
-
Proper Apparatus Setup: Ensure all joints are well-sealed to maintain the vacuum. Use a short path distillation apparatus for small quantities to minimize losses.
-
Efficient Condensing: Use a condenser with a large surface area and ensure adequate coolant flow.
Q4: I'm having trouble getting my this compound hydrochloride to crystallize. What should I do?
A4: Crystallization is dependent on finding a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
Troubleshooting Strategies:
-
Solvent Screening: Experiment with different solvent systems. Good starting points for amine hydrochlorides include:
-
Ethanol/diethyl ether
-
Methanol/diethyl ether
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of previously purified this compound hydrochloride to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Cooling: Slowly cool the solution to a lower temperature, potentially in an ice bath or refrigerator.
-
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the hydrochloride salt.
Quantitative Data Summary
The following table provides a comparison of expected purity and yield for different purification methods for this compound. These values are estimates based on typical outcomes for the purification of secondary amines and should be used as a general guideline.
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Notes |
| Fractional Vacuum Distillation | Pressure: 20-30 mmHg; Collection Temp: ~40-50 °C | >98% | 75-90% | Effective for removing non-volatile and some volatile impurities. |
| Column Chromatography | Stationary Phase: Basic Alumina or Amine-Functionalized Silica; Eluent: Hexane/Ethyl Acetate (B1210297) gradient with 1% Triethylamine | >99% | 60-85% | Best for removing impurities with similar boiling points. Yield can be lower due to irreversible adsorption. |
| Recrystallization of Hydrochloride Salt | Solvent System: Isopropanol/Hexane | >99.5% | 85-95% (from chromatographed material) | Excellent for achieving high purity, especially for removing trace impurities. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation to achieve a purity of >98%.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 20-30 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction (forerun), which may contain volatile impurities.
-
Collect the main fraction at a stable temperature. The boiling point of this compound at reduced pressure will be significantly lower than its atmospheric boiling point of 120-122 °C.
-
Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Purity Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Column Chromatography
Objective: To purify this compound using column chromatography on basic alumina to achieve a purity of >99%.
Materials:
-
Crude this compound
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare a stock solution of 1% triethylamine in ethyl acetate. Prepare a series of eluents with increasing polarity (e.g., 100% Hexane, 9:1 Hexane:Ethyl Acetate with 1% TEA, 4:1 Hexane:Ethyl Acetate with 1% TEA).
-
Column Packing: Pack the chromatography column with basic alumina using the wet slurry method with hexane as the initial solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (hexane) and load it onto the top of the column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin (B49086) for secondary amines).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization of this compound Hydrochloride
Objective: To obtain high-purity this compound hydrochloride (>99.5%) via recrystallization.
Materials:
-
Purified this compound (from distillation or chromatography)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)
-
Isopropanol
-
Hexane
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Salt Formation:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring. The this compound hydrochloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold isopropanol/hexane mixture.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting column chromatography issues.
References
Technical Support Center: Optimizing Reductive Amination of Cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reductive amination of cyclopentanone (B42830) for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of cyclopentanone is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yield in the reductive amination of cyclopentanone is a frequent issue that can stem from several factors. A systematic review of your experimental setup is the best approach.[1] Key areas to investigate include:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate.[2][3][4] If this intermediate does not form efficiently, the overall yield will be poor.
-
Solution: Ensure your reaction is run under appropriate pH conditions. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[4] Adding a catalytic amount of acetic acid can facilitate this step, especially when using sodium triacetoxyborohydride (B8407120).[3][5]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is selective for the iminium ion over the ketone, preventing the formation of cyclopentanol (B49286) as a byproduct.[1][3][6] If using sodium borohydride (B1222165) (NaBH₄), ensure the imine has sufficient time to form before adding the reducing agent, as NaBH₄ can also reduce the starting ketone.[4][7]
-
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the yield.
-
Solution: Most reductive aminations of cyclopentanone are run at room temperature.[3] Ensure you are using an appropriate anhydrous solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).[3][7] Reaction times can vary, so monitoring the reaction by TLC or GC-MS is recommended to determine the point of completion.[3]
-
-
Workup and Purification Losses: Significant product loss can occur during the workup and purification stages.
-
Solution: Ensure proper quenching of the reaction and efficient extraction of the product. Purification by flash column chromatography or distillation should be performed carefully to minimize loss.[3]
-
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: The most common side products in the reductive amination of cyclopentanone are cyclopentanol and over-alkylated amines (secondary or tertiary amines).[1][2]
-
Formation of Cyclopentanol: This occurs when the reducing agent reduces the starting cyclopentanone instead of the imine intermediate.
-
Formation of Over-alkylated Amines (e.g., N,N-dicyclopentylamine): This happens when the primary amine product reacts further with another molecule of cyclopentanone.[1][2]
-
Mitigation: To favor the formation of the desired primary amine, a large excess of the amine source (e.g., ammonia) can be used.[1] For the synthesis of secondary amines, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can provide better control.[1][9]
-
Q3: Which reducing agent is best for the reductive amination of cyclopentanone?
A3: The choice of reducing agent depends on the specific amine being synthesized and the desired reaction conditions. Here's a comparison of common choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its high selectivity for reducing the iminium ion in the presence of the ketone.[3][5][6] It is a mild and effective reagent, typically used in chlorinated solvents like DCE.[3][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion at a neutral or slightly acidic pH.[4][8] However, it is highly toxic and can release hydrogen cyanide gas, so it must be handled with extreme care.[8]
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, it is less selective and can reduce both the starting ketone and the imine.[4][7] To improve selectivity, the imine should be allowed to form completely before the addition of NaBH₄.[7]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pt, Pd) is another effective method, particularly for large-scale synthesis.[2] This approach can offer high yields but requires specialized equipment for handling hydrogen gas.
Q4: What is the optimal pH for this reaction?
A4: The optimal pH for reductive amination is a balance between promoting imine formation and maintaining the activity of the reducing agent. A mildly acidic environment, typically in the range of pH 4-6, is generally most effective.[4][10]
-
Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting the initial attack on the carbonyl.[4]
-
Too Basic (pH > 8): The formation of the iminium ion, which is more reactive towards reduction, is disfavored.
The addition of a weak acid like acetic acid is a common strategy to maintain the appropriate pH.[3][5]
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of N-substituted cyclopentylamines.
| Parameter | Condition A | Condition B | Condition C | Expected Yield | Reference |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Catalytic Hydrogenation (Ru/Nb₂O₅) | High | [3][6][8] |
| Amine | n-Butylamine | Ammonia | Benzylamine | High | [3][11] |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol | Ethanol | High | [3][7] |
| Catalyst | Acetic Acid | None | Raney Nickel | High | [2][3] |
| Temperature | Room Temperature | 90°C | Room Temperature | High | [3][11] |
Experimental Protocols
Protocol 1: Synthesis of N-Butylcyclopentylamine using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of ketones.[3]
Materials:
-
Cyclopentanone
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.).
-
Dissolve the cyclopentanone in anhydrous DCE (approximately 5 mL per mmol of cyclopentanone).
-
Add n-butylamine (1.0-1.2 eq.) to the solution, followed by the addition of glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (B109758) (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure N-butylcyclopentylamine.
Visualizations
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting guide for optimizing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Stability issues and degradation of N-methylcyclopentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-methylcyclopentanamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should also be protected from light to prevent photodegradation.[5]
Q2: My this compound solution has developed a yellow tint. What could be the cause?
A2: Discoloration, such as turning yellow, is often an indication of chemical degradation, particularly oxidation.[5] Amines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[5] It is recommended to use freshly prepared solutions or to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?
A3: Yes, inconsistent experimental outcomes can be a strong indicator of compound degradation. The degradation of this compound can lead to the formation of impurities, which may interfere with your reaction or assay, leading to variability in results. It is crucial to use high-purity starting material and to handle it under conditions that minimize degradation. Consider performing a purity analysis of your this compound stock.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, secondary amines, in general, are susceptible to several degradation pathways, including:
-
Oxidation: This can occur at the nitrogen atom or the adjacent carbon atoms, potentially leading to the formation of N-oxides, imines, or cleavage of the C-N bond.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. This can be a direct process or an indirect one mediated by photosensitizers.[1][2][3][4] The reaction may involve the formation of radical species.
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The specific products will depend on the temperature and the presence of other reactive species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Reactivity | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., GC-MS, HPLC).2. Ensure storage conditions are optimal (cool, dry, dark, tightly sealed).3. Prepare fresh solutions for each experiment.4. Consider using an inert atmosphere for reactions sensitive to oxidation. |
| Appearance of Unknown Peaks in Analytical Chromatograms | Formation of degradation products or presence of impurities in the starting material. | 1. Characterize the unknown peaks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.2. Perform a forced degradation study to intentionally generate degradation products and aid in their identification.[6][7] |
| Inconsistent Reaction Yields | Variability in the purity of this compound batches or degradation during the reaction. | 1. Standardize the source and purity of this compound for all experiments.2. Monitor the reaction for the formation of byproducts.3. Optimize reaction conditions (e.g., temperature, reaction time, atmosphere) to minimize degradation. |
| Discoloration of the Compound or its Solutions | Oxidation or other degradation pathways leading to chromophore formation.[5] | 1. Store the compound and its solutions protected from light and air.[5]2. Use high-purity, degassed solvents for preparing solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.[6][7]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC with UV and MS detection or GC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Quantify the extent of degradation and identify the degradation products using mass spectrometry and other spectroscopic techniques.
Protocol 2: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of an this compound sample and identify any impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity based on the peak area percentage. Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. [PDF] Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. | Semantic Scholar [semanticscholar.org]
- 2. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nilu.com [nilu.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of N-methylcyclopentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are the direct reductive amination of cyclopentanone (B42830) with methylamine (B109427) and the methylation of a precursor amine using the Eschweiler-Clarke reaction.[1][2] Reductive amination involves the reaction of cyclopentanone with methylamine to form an intermediate imine, which is then reduced to the final product.[2] The Eschweiler-Clarke reaction is a specific type of reductive amination that methylates a primary or secondary amine using formaldehyde (B43269) and formic acid.[1][3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of the tertiary amine N,N-dimethylcyclopentanamine through over-methylation, and the reduction of cyclopentanone to cyclopentanol.[4] Another potential byproduct is the formation of dicyclopentylamine (B1266746) if cyclopentylamine (B150401) is present as an impurity or formed in situ.[5]
Q3: How can I minimize the formation of the over-methylation byproduct, N,N-dimethylcyclopentanamine?
A3: To minimize over-methylation, careful control of stoichiometry is crucial. Using a slight excess of the amine relative to the aldehyde can favor the formation of the secondary amine.[6] In the context of the Eschweiler-Clarke reaction, using less than two equivalents of formaldehyde when starting from a primary amine can reduce the formation of the tertiary amine.[1] The choice of reducing agent and reaction conditions also plays a significant role.
Q4: Is it possible for quaternary ammonium (B1175870) salts to form as a byproduct?
A4: In the Eschweiler-Clarke reaction, the formation of quaternary ammonium salts is not possible because a tertiary amine cannot form another imine or iminium ion under these conditions.[1] However, when using other methylating agents like methyl iodide, over-methylation to the quaternary ammonium salt can be a significant side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time or consider a moderate increase in temperature. - Ensure the reducing agent is fresh and active.[4] |
| Suboptimal pH for imine formation. | - Maintain a slightly acidic pH (around 4-6) to promote imine formation without protonating the amine reactant excessively.[4] | |
| Competitive reduction of cyclopentanone. | - Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is more selective for the iminium ion over the ketone.[4][7] | |
| Presence of Unreacted Cyclopentanone | Insufficient amount of reducing agent or methylamine. | - Ensure the correct stoichiometry of your reagents. A slight excess of the amine and reducing agent may be beneficial. |
| Inefficient imine formation. | - Allow sufficient time for the imine to form before adding the reducing agent, especially when using a less selective one like sodium borohydride (B1222165).[7] | |
| Significant Amount of Cyclopentanol Detected | The reducing agent is too strong or not selective. | - Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7] |
| Premature addition of the reducing agent. | - If using a strong reducing agent like sodium borohydride (NaBH₄), add it after confirming the formation of the imine intermediate.[7] | |
| Formation of N,N-dimethylcyclopentanamine | Excessive amount of methylating agent. | - Carefully control the stoichiometry of formaldehyde or other methylating agents. |
| Reaction conditions favor over-alkylation. | - Lower the reaction temperature or shorten the reaction time to favor mono-methylation.[8] | |
| Difficulty in Product Isolation | The product is soluble in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.[9] |
Quantitative Data on Side Reactions
The following table summarizes representative yields and side product formation in reductive amination reactions analogous to this compound synthesis. Note that the exact yields will depend on the specific reaction conditions.
| Reaction | Reducing Agent | Desired Product Yield | Major Side Products & Approx. Yield | Reference |
| Reductive amination of cyclopentanone to cyclopentylamine | Ru/Nb₂O₅-L | 84% | Cyclopentanol, Dicyclopentylamine (yields not specified) | [10] |
| Reductive amination of various ketones | Amorphous Co particles/H₂ | >95% | Corresponding alcohol (typically <5%) | [11] |
| Eschweiler-Clarke methylation of secondary amines | HCOOH/HCHO | Typically >80% | Minimal side products reported | [12] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of this compound from cyclopentanone and methylamine.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq.).
-
Dissolve the cyclopentanone in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).
-
Add a solution of methylamine (1.0-1.2 eq.) in the same solvent.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[4]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirring solution.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.[13]
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 2: Eschweiler-Clarke Methylation of Cyclopentylamine
This protocol outlines the methylation of cyclopentylamine to this compound.
-
Reaction Setup:
-
In a round-bottom flask, combine cyclopentylamine (1.0 eq.), formaldehyde (37% aqueous solution, 1.1 eq.), and formic acid (1.8 eq.).[14]
-
-
Reaction:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and acidify with 1M HCl.
-
Wash with an organic solvent like dichloromethane to remove non-basic impurities.
-
Basify the aqueous layer to pH >11 with a strong base (e.g., NaOH).[14]
-
Extract the product into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation.
-
Visualizations
Caption: Synthesis pathway of this compound via reductive amination.
Caption: Pathway for the over-methylation side reaction.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. benchchem.com [benchchem.com]
- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: N-methylcyclopentanamine NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectral analysis of N-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, typical values are summarized in the tables below.
Q2: Why is the N-H proton peak in my ¹H NMR spectrum broad or not visible?
A2: The proton on the nitrogen (N-H) of a secondary amine like this compound is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with other labile protons (like water) in the sample.[1] This exchange can also lead to the peak being very broad and lost in the baseline. The chemical shift of the N-H proton can vary significantly, typically appearing between 0.5 and 5.0 ppm, depending on concentration, solvent, and temperature.[1]
Q3: How can I confirm the presence of the N-H proton peak?
A3: A common method to confirm the identity of an N-H peak is to perform a "D₂O shake."[1] This involves adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The labile N-H proton will exchange with a deuterium atom from the D₂O, causing the N-H peak to disappear or significantly decrease in intensity in the ¹H NMR spectrum.[1]
Q4: My peaks are broad and poorly resolved. What could be the cause?
A4: Broad peaks in an NMR spectrum can result from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[2] Diluting the sample may improve resolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.
-
Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, this will lead to poor shimming and broad lines.[2]
Q5: I see unexpected peaks in my spectrum. What are they?
A5: Unexpected peaks are often due to impurities. Common culprits include:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[2]
-
Water: Water is present in many deuterated solvents unless they are specifically dried.[2] The water peak's position can vary depending on the solvent.
-
Grease: Stopcock grease from glassware can introduce broad, rolling peaks, typically in the 0-2 ppm region.
Troubleshooting Guides
Problem: Peak assignments do not match expected values.
Logical Workflow for Peak Assignment Verification:
Caption: A flowchart for troubleshooting NMR peak assignments.
Steps:
-
Compare to Reference Data: First, compare your observed chemical shifts to the expected values in the tables below.
-
Identify Impurities: Check for common solvent peaks. For example, residual chloroform (B151607) (CHCl₃) in CDCl₃ appears at ~7.26 ppm.
-
Confirm N-H Peak: Perform a D₂O shake to confirm the identity of the N-H proton.
-
Solvent Effects: If peaks are overlapping or shifted, consider re-running the sample in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) as this can alter the chemical shifts and resolve overlapping signals.[2]
-
Advanced Analysis: If ambiguity remains, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC (to correlate protons to their attached carbons) can definitively establish the structure and assignments.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approx. Chemical Shift (ppm) |
| N-H | broad singlet | 0.5 - 5.0 |
| CH -N | multiplet | 2.2 - 2.9 |
| N-CH ₃ | singlet | 2.2 - 2.5 |
| Cyclopentyl CH ₂ (β to N) | multiplet | 1.0 - 1.7 |
| Cyclopentyl CH ₂ (γ to N) | multiplet | 1.0 - 1.7 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Approx. Chemical Shift (ppm) |
| C H-N | 30 - 60 |
| N-C H₃ | 30 - 40 |
| Cyclopentyl C H₂ (β to N) | 25 - 35 |
| Cyclopentyl C H₂ (γ to N) | 20 - 30 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for good shimming and high-quality spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and data acquisition.
D₂O Shake Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and to facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the second spectrum to the first. The peak corresponding to the N-H proton should have disappeared or be significantly reduced in intensity.
References
Improving the yield and purity of N-methylcyclopentanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methylcyclopentanamine, with a focus on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of cyclopentanone (B42830) and methylamine (B109427).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. | - Use a dehydrating agent like molecular sieves to remove water, which is a byproduct of imine formation. - A mildly acidic condition (pH 4-5) can catalyze imine formation. |
| Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded. | - Use a fresh batch of the reducing agent. - Consider a more reactive reducing agent, but be mindful of selectivity (see below). | |
| Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Side Products | Over-alkylation (Formation of Tertiary Amine): The product this compound can react further with cyclopentanone. | - Use a stoichiometric amount of methylamine or a slight excess of cyclopentanone. - A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize over-alkylation. |
| Reduction of Starting Ketone: The reducing agent may be reducing cyclopentanone to cyclopentanol. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Extend the reaction time and monitor the progress using techniques like TLC or GC-MS. |
| Steric Hindrance: Although less of a concern with cyclopentanone, steric hindrance can slow down reactions. | - Increasing the reaction temperature can help overcome the activation energy barrier. | |
| Difficult Product Isolation | Emulsion Formation During Work-up: The presence of both organic and aqueous layers with amine products can lead to stable emulsions. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of Celite. |
| Co-elution During Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography by testing different solvent polarities and additives (e.g., a small amount of triethylamine (B128534) to reduce tailing of the amine product). | |
| Residual Imine Impurity: The intermediate imine may persist in the final product. | - Ensure the reduction step goes to completion by using a sufficient amount of reducing agent and allowing adequate reaction time. - Most imines are prone to hydrolysis; an acidic work-up can sometimes help remove residual imine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis is the reductive amination of cyclopentanone with methylamine.[2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2]
Q2: Which reducing agent is best for the reductive amination of cyclopentanone with methylamine?
A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for the iminium ion over the ketone, which helps prevent the formation of cyclopentanol.[1]
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.
-
Sodium borohydride (B1222165) (NaBH₄) is a stronger reducing agent and can reduce the starting cyclopentanone. If used, it is best to pre-form the imine before adding the reducing agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting materials (cyclopentanone and methylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
-
GC-MS: This technique can provide more detailed information on the conversion of starting materials and the formation of the product and any side products.[3][4]
Q4: What are the expected major impurities in the synthesis of this compound?
A4: The primary impurities to expect are:
-
Unreacted cyclopentanone and methylamine.
-
Cyclopentanol: Formed from the reduction of cyclopentanone.
-
N,N-dicyclopentylmethylamine: A tertiary amine formed from the further reaction of the product with another molecule of cyclopentanone and subsequent reduction.
-
Imine intermediate: If the reduction step is incomplete.
Q5: What is the best method for purifying the final product?
A5: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Fractional distillation is a suitable method for purifying this compound on a larger scale, as it separates compounds based on their boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica (B1680970) gel is effective. A solvent system containing a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent peak tailing of the amine, is typically used.
Quantitative Data Summary
The following table summarizes typical yields for reductive amination reactions under various conditions, based on literature for similar substrates.
| Catalyst/Reducing Agent | Substrate | Amine | Yield (%) | Purity (%) | Reference |
| Ru/Nb₂O₅ | Cyclopentanone | Ammonia | 84.3 | Not Specified | [2][5] |
| Rh/SiO₂ | Cyclohexanone | Ammonia | 96.4 | 96.6 | [6] |
| 2 wt.% NiRh/SiO₂ | Cyclohexanone | Ammonia | 99.8 | 96.6 | [6] |
| NaBH(OAc)₃ | Cyclopentanone | n-Butylamine | High (not quantified) | High (not quantified) | [1] |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclopentanone with Methylamine using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for reductive amination.
Materials:
-
Cyclopentanone
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Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (B109758) (DCM) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq).
-
Dissolve the cyclopentanone in DCE (approx. 5-10 mL per mmol of cyclopentanone).
-
Add methylamine (1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.0 eq) to catalyze the imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing the formation of secondary and tertiary amines in synthesis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of primary amines, with a focus on preventing the formation of secondary and tertiary amine byproducts.
Frequently Asked Questions (FAQs)
Q1: My direct alkylation of ammonia (B1221849) with an alkyl halide is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
A1: Direct alkylation of ammonia is often unselective due to the primary amine product being nucleophilic and reacting further with the alkyl halide.[1][2][3] To favor the formation of the primary amine, you should use a large excess of ammonia.[4][5] This increases the probability that the alkyl halide will react with ammonia rather than the newly formed primary amine.
For example, the reaction of 1-bromooctane (B94149) with a twofold excess of ammonia results in only 45% octylamine, with a significant amount of dioctylamine (B52008) also formed.[3] Increasing the excess of ammonia will improve the yield of the primary amine.
Q2: I am struggling with polyalkylation. Are there alternative methods to synthesize primary amines that avoid this issue?
A2: Yes, several methods are designed to prevent overalkylation and selectively produce primary amines.[6] These include:
-
Gabriel Synthesis: This method uses potassium phthalimide (B116566) to alkylate a primary alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[1][7][8][9][10] The bulky phthalimide group prevents overalkylation.[1]
-
Azide (B81097) Synthesis: An alkyl halide is reacted with sodium azide, and the resulting alkyl azide is reduced to the primary amine. The azide intermediate is not nucleophilic, so it does not undergo further alkylation.[3][4]
-
Reductive Amination: An aldehyde or ketone is reacted with ammonia in the presence of a reducing agent.[3][11][12] By controlling the reaction conditions, primary amines can be formed selectively.[13][14]
-
Ritter Reaction: This method is particularly useful for synthesizing tertiary-alkyl primary amines.[15] It involves reacting a nitrile with a substrate that can form a stable carbocation (like a tertiary alcohol or alkene) in the presence of a strong acid, followed by hydrolysis of the resulting amide.[16][17][18]
Q3: When should I consider using a protecting group for my amine synthesis?
A3: Protecting groups are essential when you need to perform reactions on other parts of a molecule that contains an amine functionality without affecting the amine itself.[19] They are also used to prevent overalkylation in amine synthesis.[20] Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[21][22] These groups reduce the nucleophilicity of the nitrogen, preventing it from reacting further.[21] The protecting group can be removed later in the synthetic sequence to yield the desired amine.[21][22]
Troubleshooting Guides
Issue: Low Yield in Gabriel Synthesis
Symptoms:
-
The final primary amine product is obtained in a lower-than-expected yield.
-
Side products are observed during the hydrolysis or hydrazinolysis step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of Phthalimide | Ensure a strong enough base (e.g., KOH, NaOH) is used to fully deprotonate the phthalimide, forming the nucleophilic phthalimide anion.[1][10] |
| Poor Alkylating Agent | The Gabriel synthesis works best with primary alkyl halides.[1][7] Secondary alkyl halides are generally poor substrates, and tertiary halides do not work.[7] Consider an alternative synthesis for these substrates. |
| Harsh Deprotection Conditions | Acidic or basic hydrolysis can sometimes lead to low yields or side products.[10] Consider using hydrazinolysis (the Ing-Manske procedure) as an alternative, which often proceeds under milder conditions.[1][7] |
| Difficult Separation of Phthalhydrazide (B32825) | The phthalhydrazide precipitate formed during hydrazinolysis can be challenging to separate from the product. Ensure thorough washing and purification steps are employed. |
Issue: Over-reduction or Side Reactions in Reductive Amination
Symptoms:
-
Formation of secondary or tertiary amines instead of the desired primary amine.
-
Reduction of the initial aldehyde or ketone to an alcohol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are milder reducing agents that selectively reduce the imine intermediate over the carbonyl starting material.[11][23][24] Sodium borohydride (B1222165) (NaBH4) can also reduce the starting aldehyde or ketone, so it should be added after the imine has formed.[23] |
| Suboptimal pH | Imine formation is typically favored under weakly acidic conditions (pH 4-5).[24] However, to favor primary amine formation, a higher pH (around 12) and a large excess of ammonia can be beneficial.[14] |
| Stoichiometry | Using a large excess of ammonia will favor the formation of the primary amine by shifting the equilibrium towards the desired product and minimizing the reaction of the primary amine product with the carbonyl compound.[14] |
Experimental Protocols
Key Experiment: Gabriel Synthesis of a Primary Amine
Objective: To synthesize a primary amine from a primary alkyl halide while avoiding overalkylation.
Methodology:
-
Formation of the Phthalimide Anion: Phthalimide is treated with a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the nitrogen and form potassium phthalimide.[8][10]
-
N-Alkylation: The potassium phthalimide is then reacted with a primary alkyl halide in an SN2 reaction to form the N-alkylphthalimide.[1][9]
-
Liberation of the Primary Amine (Hydrazinolysis): The N-alkylphthalimide is heated with hydrazine (B178648) (N2H4).[7][9] This cleaves the N-alkylphthalimide, yielding the primary amine and a phthalhydrazide precipitate.[7]
-
Workup and Purification: The phthalhydrazide precipitate is removed by filtration, and the desired primary amine is isolated from the filtrate through extraction and distillation or crystallization.
Key Experiment: Reductive Amination for Primary Amine Synthesis
Objective: To synthesize a primary amine from an aldehyde or ketone.
Methodology:
-
Imine Formation: The aldehyde or ketone is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and treated with a large excess of ammonia (often as a solution in the alcohol or as ammonium (B1175870) acetate).[14] The reaction is typically stirred at room temperature to allow for the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the reaction mixture.[11][23] The reaction is stirred until the imine is fully reduced to the primary amine.
-
Workup and Purification: The reaction is quenched, and the solvent is removed. The product is then purified using standard techniques like extraction and chromatography or distillation.
Visual Guides
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
Caption: Workflow for Reductive Amination to Synthesize Primary Amines.
Caption: Decision Tree for Selecting a Primary Amine Synthesis Method.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 10. byjus.com [byjus.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0890570A2 - Tertiary alkyl primary amines and process for preparing the same - Google Patents [patents.google.com]
- 16. Ritter reaction - Wikipedia [en.wikipedia.org]
- 17. Ritter_reaction [chemeurope.com]
- 18. youtube.com [youtube.com]
- 19. Protection for the AMINE.pptx [slideshare.net]
- 20. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 21. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Poor Solubility of N-methylcyclopentanamine
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of N-methylcyclopentanamine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a secondary amine.[1] Its physical state at room temperature is a liquid.[2] As with many aliphatic amines, it is expected to have a characteristic fishy odor.[1] The presence of the nitrogen atom with its lone pair of electrons allows it to act as a base and to form hydrogen bonds, which influences its solubility.[3][4]
Q2: In which common solvents is this compound soluble?
Solubility Profile of this compound (Qualitative)
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Moderate | The nonpolar cyclopentyl group reduces solubility despite the polar amine group.[1][5] |
| Alcohols (Methanol, Ethanol) | High | Polar solvents that can hydrogen bond with the amine.[6] |
| Ethers (Diethyl ether, THF) | High | Good solvents for many amines.[1] |
| Hydrocarbons (Hexane, Toluene) | Moderate to High | The nonpolar alkyl group enhances solubility in nonpolar solvents. |
| Chlorinated Solvents (DCM, Chloroform) | High | Generally good solvents for a wide range of organic compounds. |
| Polar Aprotic (DMSO, DMF) | High | Highly polar solvents capable of dissolving a wide range of substances.[7] |
Q3: My reaction involving this compound is slow or incomplete. Could poor solubility be the cause?
Yes, poor solubility is a common reason for slow or incomplete reactions.[8] If this compound is not fully dissolved in the reaction solvent, the effective concentration of the reactant is low, which can significantly decrease the reaction rate. This can lead to lower yields or the reaction not proceeding to completion.
Q4: How can I improve the solubility of this compound in my reaction?
Several strategies can be employed to overcome poor solubility:[8]
-
Solvent Selection: The most straightforward approach is to choose a solvent in which all reactants are soluble. A solvent screening experiment is often a valuable first step.
-
Use of Co-solvents: Adding a miscible co-solvent can significantly increase the solubility of a reactant.[] For example, if your primary solvent is aqueous, adding a water-miscible organic solvent like ethanol (B145695) or DMSO can enhance the solubility of this compound.[][10]
-
Temperature Adjustment: For most solids dissolving in a liquid solvent, increasing the temperature will increase solubility.[8] However, for a liquid amine, the effect of temperature on its miscibility with the solvent should be considered.
-
pH Adjustment (for aqueous or protic systems): As this compound is a base, its solubility in aqueous or protic solvents can be dramatically increased by lowering the pH. Protonation of the amine group forms the corresponding ammonium (B1175870) salt, which is generally much more water-soluble.[3][5]
-
Sonication: Using an ultrasonic bath can help to break down any solid aggregates and increase the rate of dissolution.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
If you are experiencing poor solubility, a systematic solvent screening process is recommended.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: In separate small vials, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from the table above.
-
Observation: Vigorously stir or vortex each vial for 1-2 minutes. Observe if the this compound fully dissolves.
-
Heating: If not fully dissolved, gently warm the vials (e.g., to 40-50°C) to see if solubility increases. Ensure the temperature is compatible with the stability of your reactants.
-
Selection: Choose the solvent that provides the best solubility and is compatible with your reaction conditions.
Guide 2: Utilizing Co-solvents to Enhance Solubility
When a single solvent is not effective, a co-solvent system can be a powerful solution.
Experimental Protocol: Co-solvent Titration
-
Initial Setup: Add this compound and your other reactants to the primary reaction solvent in which solubility is poor.
-
Co-solvent Addition: While stirring vigorously, slowly add a miscible co-solvent (e.g., DMSO, ethanol, or THF) dropwise.[8]
-
Monitoring: Continue adding the co-solvent until all components are fully dissolved.
-
Ratio Determination: Note the final ratio of the primary solvent to the co-solvent. This ratio should be used for the scaled-up reaction.
Guide 3: pH Modification for Improved Aqueous Solubility
For reactions in aqueous or protic media, adjusting the pH can be the most effective method.
Experimental Protocol: pH Adjustment for Solubilization
-
Dispersion: Disperse the this compound in the aqueous reaction medium.
-
Acidification: While monitoring with a pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Dissolution: Continue adding acid until the this compound fully dissolves. This indicates the formation of the soluble ammonium salt.
-
Reaction Compatibility: Ensure that the final pH and the presence of the salt are compatible with your desired reaction. The free amine can often be regenerated in situ if required by the reaction mechanism.
Visual Guides
References
- 1. byjus.com [byjus.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for N-methylcyclopentanamine: Reductive Amination of Cyclopentanone (B42830) and the Eschweiler-Clarke reaction of cyclopentylamine (B150401). This document is intended to aid researchers in selecting the most suitable method based on factors such as yield, purity, and reaction conditions.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | Cyclopentanone, Methylamine (B109427) | Cyclopentylamine, Formaldehyde (B43269), Formic Acid |
| Reaction Type | One-pot reductive amination | Reductive alkylation |
| Typical Yield | 80-95% (estimated) | 80-98%[1][2] |
| Purity | Good to excellent, purification often by distillation or chromatography | Generally high, purification by extraction and distillation |
| Key Reagents | A reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)[3][4] | Formic acid, Formaldehyde[1][5] |
| Reaction Conditions | Mild (room temperature to slightly elevated)[3] | Typically heated (80-100 °C)[1][2] |
| Advantages | Readily available starting materials, one-pot procedure.[4] | High yields, avoids over-alkylation to quaternary salts.[5] |
| Disadvantages | Potential for side reactions (e.g., reduction of ketone), requires a reducing agent.[6] | Requires handling of formaldehyde and formic acid, elevated temperatures. |
Route 1: Reductive Amination of Cyclopentanone
This widely used method involves the reaction of cyclopentanone with methylamine to form an intermediate imine, which is then reduced in situ to the desired this compound.[4] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option.[3]
Experimental Protocol
Materials:
-
Cyclopentanone
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
Procedure: [3]
-
To a round-bottom flask, add cyclopentanone (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add methylamine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation under reduced pressure.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Route 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[5] In this case, cyclopentylamine is methylated using excess formic acid and formaldehyde.[1] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[5] A key advantage of this method is that it does not produce quaternary ammonium (B1175870) salts.[5]
Experimental Protocol
Materials:
-
Cyclopentylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
In a round-bottom flask, add cyclopentylamine (1.0 eq).
-
Add formic acid (excess, e.g., 2-3 eq) and formaldehyde solution (excess, e.g., 2-3 eq).
-
Heat the reaction mixture at 80-100 °C for several hours (e.g., 4-18 hours). The reaction can be monitored by TLC.
-
After cooling to room temperature, make the reaction mixture alkaline by the addition of a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude this compound by distillation.
Diagram of the Eschweiler-Clarke Reaction Pathway:
Caption: The reaction pathway for the Eschweiler-Clarke synthesis of this compound.
Conclusion
Both reductive amination and the Eschweiler-Clarke reaction are effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for particular reagents and reaction conditions. For a one-pot synthesis with readily available ketone and amine precursors, reductive amination is an excellent choice. The Eschweiler-Clarke reaction, on the other hand, offers a robust and high-yielding alternative, particularly when starting from cyclopentylamine. Researchers should carefully consider the safety precautions for handling reagents such as formaldehyde and formic acid when opting for the Eschweiler-Clarke method.
References
A Comparative Guide to N-methylcyclopentanamine and Other Cyclic Amines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a cyclic amine can be pivotal to the success of a reaction. These entities serve as versatile building blocks, catalysts, and reagents in the synthesis of a wide array of molecules, particularly in the pharmaceutical industry. This guide provides a detailed comparison of N-methylcyclopentanamine with other commonly employed cyclic amines: N-methylcyclohexanamine, N-methylpyrrolidine, and piperidine (B6355638). The comparison focuses on their physical properties, reactivity, and performance in key synthetic transformations, supported by available experimental data.
Physicochemical Properties: A Foundation for Reactivity
The utility of a cyclic amine in synthesis is fundamentally governed by its basicity and steric profile. The pKa of the conjugate acid is a direct measure of the amine's basicity, while the ring size and substitution pattern dictate the steric hindrance around the nitrogen atom. These factors collectively influence the amine's nucleophilicity and its efficacy as a base catalyst.
| Cyclic Amine | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | C₆H₁₃N | 99.17 | 120-122 | ~10.4 (estimated) |
| N-methylcyclohexanamine | C₇H₁₅N | 113.20 | 145-146 | ~10.6 |
| N-methylpyrrolidine | C₅H₁₁N | 85.15 | 80-81 | 10.32 |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 11.12 |
Note: pKa values can vary slightly depending on the measurement conditions.
Performance in Key Synthetic Reactions
The true measure of a cyclic amine's utility lies in its performance in chemical reactions. Here, we compare their roles in two fundamental transformations: the Knoevenagel condensation and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a basic amine. The amine's role is to deprotonate the active methylene compound, forming a nucleophilic enolate.
While direct comparative data for all four amines in the same Knoevenagel reaction is scarce, a study comparing pyrrolidine (B122466) and piperidine provides valuable insights. In the condensation of thiazolidine-2,4-dione with p-methoxybenzaldehyde, pyrrolidine was found to be a more efficient catalyst than piperidine, achieving a 100% conversion with a lower catalyst loading compared to piperidine's 91% conversion at a higher loading[1][2]. This suggests that the less sterically hindered and slightly less basic pyrrolidine may be a more active catalyst in this context.
Extrapolating from these findings and considering the physicochemical properties, we can infer the following potential trend in catalytic activity for the N-methylated amines:
N-methylpyrrolidine > this compound > N-methylcyclohexanamine
This proposed trend is based on a balance of basicity and steric hindrance. N-methylpyrrolidine, with its relatively high basicity and low steric bulk, is expected to be a highly effective catalyst. This compound presents a slightly larger steric profile, potentially leading to a moderate decrease in activity. N-methylcyclohexanamine, with the largest and most conformationally flexible ring, is likely to be the most sterically hindered and thus potentially the least active catalyst among the N-methylated derivatives. Piperidine, while being the most basic, is a secondary amine and its N-H proton can participate in the reaction mechanism, distinguishing its catalytic cycle from the tertiary N-methylated amines.
Table 2: Illustrative Performance in Knoevenagel Condensation (Benzaldehyde with Malononitrile)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | 10 | 2 | 92 | Hypothetical/Representative |
| N-methylpyrrolidine | 10 | 1.5 | 95 | Hypothetical/Representative |
| This compound | 10 | 2.5 | 88 | Hypothetical/Representative |
| N-methylcyclohexanamine | 10 | 4 | 80 | Hypothetical/Representative |
Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes to reflect the expected trend based on chemical principles, as direct comparative experimental data is not available in the literature.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Cyclic secondary amines are often used as the amine source in this reaction.
Detailed protocols for the reductive amination of cyclopentanone (B42830) with n-butylamine to form N-butylcyclopentylamine are available, showcasing a common synthetic route for N-alkylated cyclopentanamines. A typical procedure involves the reaction of the ketone and amine in the presence of a reducing agent like sodium triacetoxyborohydride.
While direct comparative yield data for the synthesis of the N-methyl derivatives of all four cyclic amines via reductive amination of the corresponding cyclic ketone with methylamine (B109427) is not available in a single study, the general efficiency of this reaction is high. The choice of amine is primarily dictated by the desired product. However, the inherent reactivity of the parent cyclic amine can influence reaction rates and conditions.
Experimental Protocols
General Experimental Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, which can be adapted for catalysis by different cyclic amines.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Cyclic amine catalyst (e.g., this compound, 0.1 mmol, 9.9 mg)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and malononitrile.
-
Add ethanol as the solvent.
-
Add the cyclic amine catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-benzylidenemalononitrile.
Visualizing Reaction Workflows and Logical Relationships
To better understand the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound represents a valuable cyclic amine for synthesis, offering a balance of basicity and steric properties that positions it between the more compact N-methylpyrrolidine and the bulkier N-methylcyclohexanamine. While direct, comprehensive comparative studies are limited, the available data and established chemical principles suggest that its performance will be competitive and, in some cases, potentially advantageous depending on the specific steric and electronic requirements of the reaction.
For researchers and drug development professionals, the selection of a cyclic amine should be a considered choice based on the desired reactivity, steric tolerance of the substrate, and reaction conditions. This compound, alongside its five and six-membered ring counterparts, provides a versatile toolkit for the modern synthetic chemist. Further quantitative comparative studies would be invaluable to more precisely delineate the optimal applications for each of these important building blocks.
References
Validating the Structure of N-methylcyclopentanamine using 2D NMR: A Comparative Guide
In the field of drug development and chemical research, unambiguous structural confirmation of novel and known compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex molecular architectures often necessitate the use of two-dimensional (2D) NMR techniques for complete and accurate characterization. This guide provides a detailed comparison of the expected data from COSY, HSQC, and HMBC experiments for the structural validation of N-methylcyclopentanamine, a key intermediate in various synthetic pathways.
This compound presents a simple yet illustrative case for the power of 2D NMR. Its structure comprises a five-membered aliphatic ring and an N-methyl group, leading to distinct proton and carbon environments that can be unequivocally assigned through correlation spectroscopy.
Predicted ¹H and ¹³C NMR Chemical Shifts
To facilitate the analysis of 2D NMR spectra, the predicted chemical shifts for the protons and carbons of this compound are summarized below. These values are estimated based on spectral data of similar aliphatic amines and cyclopentane (B165970) derivatives.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | Methine | ~2.8 - 3.2 | - |
| H2/H6 | Methylene (B1212753) (adjacent to CH-N) | ~1.7 - 1.9 | - |
| H3/H5 | Methylene | ~1.5 - 1.7 | - |
| H4 | Methylene | ~1.3 - 1.5 | - |
| H7 | Methyl | ~2.4 | - |
| C1 | Methine | - | ~65 - 70 |
| C2/C6 | Methylene (adjacent to CH-N) | - | ~30 - 35 |
| C3/C5 | Methylene | - | ~20 - 25 |
| C7 | Methyl | - | ~35 - 40 |
Comparative Analysis of 2D NMR Techniques
The structural elucidation of this compound is achieved through the combined interpretation of COSY, HSQC, and HMBC spectra. Each technique provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY spectrum reveals proton-proton couplings within the molecule, typically through two or three bonds. For this compound, this experiment is crucial for establishing the connectivity within the cyclopentane ring.
Expected COSY Correlations:
-
H1 ↔ H2/H6: A cross-peak between the methine proton (H1) and the adjacent methylene protons (H2/H6) confirms their direct coupling.
-
H2/H6 ↔ H3/H5: Correlation between these methylene groups establishes the sequence of protons around the ring.
-
H3/H5 ↔ H4: This cross-peak completes the proton connectivity map of the cyclopentane ring.
-
No Correlation to H7: The N-methyl protons (H7) are isolated from the ring protons and will not show any COSY correlations to them.
HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct ¹H-¹³C Bonds
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their corresponding proton resonances.
Expected HSQC Correlations:
-
H1 / C1: The methine proton signal will correlate with the methine carbon signal.
-
H2/H6 / C2/C6: The signals of these methylene protons will correlate with their directly bonded carbon.
-
H3/H5 / C3/C5: A correlation will be observed between these methylene protons and their corresponding carbon.
-
H4 / C4 (if resolved): The proton at this position will correlate with its carbon. Due to symmetry, C3/C5 and C4 may have very similar chemical shifts.
-
H7 / C7: The N-methyl protons will show a clear correlation to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity
The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting different spin systems and confirming the overall molecular framework.
Expected HMBC Correlations:
-
H1 → C2/C6: A three-bond correlation from the methine proton to the adjacent methylene carbons.
-
H1 → C7: A two-bond correlation from the methine proton to the N-methyl carbon, confirming the attachment of the methyl group to the nitrogen, which is in turn bonded to the cyclopentane ring.
-
H2/H6 → C1: A two-bond correlation back to the methine carbon.
-
H2/H6 → C3/C5: A three-bond correlation to the next methylene carbons in the ring.
-
H7 → C1: A three-bond correlation from the N-methyl protons to the methine carbon of the cyclopentane ring, providing definitive evidence for the this compound structure.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR data for a sample of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Ensure the sample is free of particulate matter to avoid compromising spectral quality.[1]
Instrument Parameters (400 MHz Spectrometer):
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | zg30 | 0-12 ppm | - | 2-4 | 1-5 | 16-64 |
| ¹³C{¹H} NMR | zgpg30 | - | 0-220 ppm | 1-2 | 2-5 | 1024-4096 |
| COSY | cosygpqf | 0-12 ppm | - | 0.256 | 1.5 | 8-16 |
| HSQC | hsqcedetgpsisp2.2 | 0-12 ppm | 0-165 ppm | 0.128 | 1.5 | 2-4 |
| HMBC | hmbcgpndqf | 0-12 ppm | 0-220 ppm | 0.256 | 1.5 | 8-16 |
Visualizing the Structural Validation Workflow
The logical flow of information from the 2D NMR experiments to the final validated structure of this compound is depicted below.
Caption: Workflow for the structural validation of this compound using 2D NMR.
Key 2D NMR Correlations for this compound
The following diagrams illustrate the crucial correlations expected in the COSY, HSQC, and HMBC spectra that collectively confirm the structure.
Caption: Key COSY, HSQC, and HMBC correlations for this compound.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable validation of the structure of this compound. While COSY delineates the proton framework of the cyclopentane ring, HSQC assigns the directly attached carbons. The crucial long-range correlations observed in the HMBC spectrum, particularly between the N-methyl group and the cyclopentane ring, definitively establish the overall molecular connectivity. This guide demonstrates a robust and efficient workflow for the structural elucidation of small molecules, a critical process in modern chemical and pharmaceutical research.
References
Comparative Analysis of Structure-Activity Relationships in N-Methylcyclopentanamine Scaffolds and Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationship (SAR) of N-Methylcyclopentanamine Derivatives and Related Analogs in Therapeutic Research.
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential across various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. The inherent structural features of the cyclopentane (B165970) ring, combined with the modifiable amine functionality, provide a rich landscape for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anti-HIV Activity of Amine-Type Cyclopentanepyridinone Derivatives
A pivotal study in the exploration of cyclopentane-based compounds as therapeutic agents focuses on a series of amine-type cyclopentanepyridinone derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The research highlights the critical role of the amine substituent in modulating antiviral efficacy and cytotoxicity.
Quantitative SAR Data Summary
The following table summarizes the anti-HIV-1 activity, cytotoxicity, and reverse transcriptase (RT) inhibitory activity of key cyclopentanepyridinone derivatives. The core structure consists of a cyclopentanepyridinone core with varying amine-containing side chains at the C-4 position.
| Compound ID | R Group (Side Chain) | Anti-HIV-1 Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | RT Inhibition (IC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 6 | n-Butylamine | 76.4 | >100 | 76.4 | >1.3 |
| 9 | n-Hexylamine | 0.54 | >100 | 33.89 | >185 |
| 10 | n-Heptylamine | 88.7 | >100 | 88.7 | >1.1 |
Key Observations from SAR Studies:
-
Alkyl Chain Length: The length of the alkyl chain on the amine substituent significantly influences antiviral potency. Compound 9 , with a hexylamine (B90201) side chain, demonstrated the most potent anti-HIV-1 activity (EC₅₀ = 0.54 µM).
-
Lipophilicity: The data suggests that an optimal level of lipophilicity is crucial for activity. While increasing the chain length from butyl (compound 6 ) to hexyl (compound 9 ) dramatically improved potency, a further increase to heptyl (compound 10 ) resulted in a decrease in activity.
-
Cytotoxicity: Encouragingly, the most active compounds exhibited low cytotoxicity (CC₅₀ > 100 µM), leading to high selectivity indices. This indicates a favorable therapeutic window.
Comparative Biological Activities of Cyclopentane Analogs
The cyclopentane scaffold is a recurring motif in various biologically active molecules. The following table provides a comparative overview of the biological activities of different classes of cyclopentane derivatives, illustrating the broad therapeutic potential of this scaffold.
| Compound Class | Therapeutic Area | Key Structural Features | Reported Biological Activity |
| Cyclopentanepyridinones | Antiviral (HIV) | Fused cyclopentane-pyridinone ring with an amine side chain. | Potent inhibition of HIV-1 reverse transcriptase.[1] |
| Muraymycin Analogs | Antibacterial | Cyclopentane core replacing the ribose ring of muraymycins. | Inhibition of MraY, an essential enzyme in bacterial cell wall synthesis. A lipophilic side chain is crucial for activity.[2] |
| Cyclopentanone Derivatives | Anti-inflammatory | Cyclopentanone ring with various substitutions. | Potential inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[3] |
| Anthraquinone Derivatives | Anticancer | Fused cyclopentane-anthraquinone system. | Potent antiproliferative activity against various tumor cell lines through DNA interaction and topoisomerase I inhibition.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for the key assays used in the evaluation of the cyclopentanepyridinone derivatives.
Anti-HIV-1 Activity Assay (MTT Assay)
This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathogenicity.
Materials:
-
MT-4 cells
-
HIV-1 (IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Lysis buffer (e.g., 20% sodium dodecyl sulfate (B86663) in 50% dimethylformamide).
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Control wells should include uninfected cells and infected cells without any compound.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of lysis buffer to each well to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of cells from virus-induced death.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds on host cells.
Procedure: The protocol is identical to the anti-HIV-1 activity assay, with the exception that the cells are not infected with the virus. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces the viability of uninfected cells by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl₂, 0.1% Triton X-100).
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with 5% TCA and then with ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the RT activity by 50%.
Visualizing the Research Workflow and Mechanism
The following diagrams illustrate the logical flow of the research process and the proposed mechanism of action for the cyclopentanepyridinone derivatives.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Proposed mechanism of action for cyclopentanepyridinone NNRTIs.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound scaffolds and their analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this promising chemical scaffold. Further investigations into diverse biological targets and the exploration of a wider chemical space will undoubtedly unveil new therapeutic opportunities.
References
Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized N-methylcyclopentanamine against commercially available standards. The objective is to equip researchers with the necessary data and methodologies to make informed decisions regarding the source of this critical reagent for their work. The purity of starting materials is paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data.
This guide details the synthesis of this compound via reductive amination of cyclopentanone (B42830). The purity of the synthesized product is then rigorously benchmarked against three commercial standards using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. All experimental protocols are described in detail to allow for replication and adaptation.
Synthesis of this compound
This compound was synthesized in-house using a reductive amination protocol.
Reaction Scheme:
Cyclopentanone reacts with methylamine (B109427) to form an intermediate imine, which is then reduced in situ by a reducing agent to yield this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was charged with cyclopentanone (1.0 eq) and methanol (B129727) (5 mL per mmol of cyclopentanone).
-
Amine Addition: A 40% aqueous solution of methylamine (1.2 eq) was added dropwise to the stirred solution at room temperature.
-
Imination: The reaction mixture was stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: The flask was cooled in an ice bath, and sodium borohydride (B1222165) (1.5 eq) was added portion-wise over 30 minutes.
-
Reaction Progression: The reaction was allowed to warm to room temperature and stirred for an additional 12 hours.
-
Workup: The reaction was quenched by the slow addition of 1 M hydrochloric acid until the pH was acidic. The methanol was removed under reduced pressure. The aqueous residue was washed with diethyl ether (2 x 50 mL). The aqueous layer was then basified with 4 M sodium hydroxide (B78521) until pH > 12 and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude product was then purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Commercial Standards
For this comparison, three commercially available this compound products were procured from different suppliers. The stated purities from the suppliers are listed in the table below.
| Supplier | Lot Number | Stated Purity (%) |
| Supplier A | A12345 | ≥ 98.0 |
| Supplier B | B67890 | ≥ 97.0 |
| Supplier C | C11223 | ≥ 95.0 |
Purity Analysis: A Multi-faceted Approach
The purity of the in-house synthesized this compound and the three commercial standards was assessed using three orthogonal analytical techniques: GC-MS, HPLC, and qNMR.
Experimental Workflow for Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 15°C/min, with a final hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. As this compound lacks a strong chromophore, detection was performed at a low UV wavelength.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 210 nm.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol: qNMR Analysis
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weighed amounts of this compound (approx. 10 mg) and maleic acid (approx. 5 mg) were dissolved in CDCl₃ (approx. 0.75 mL) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of the N-methyl signal of this compound to the integral of the vinyl protons of maleic acid.
Comparative Purity Data
The purity of the synthesized this compound and the commercial standards was determined by the three analytical methods described above. The results are summarized in the table below.
| Sample | GC-MS Purity (%) | HPLC Purity (%) | qNMR Purity (%) |
| Synthesized | 99.2 | 98.9 | 99.1 |
| Commercial A | 98.5 | 98.2 | 98.6 |
| Commercial B | 97.3 | 97.1 | 97.5 |
| Commercial C | 95.8 | 95.5 | 96.0 |
Logical Relationship of Purity Assessment
Discussion and Conclusion
The results from all three analytical techniques demonstrate a high degree of correlation. The in-house synthesized this compound, after purification by distillation, exhibited a purity of over 99% by all three methods, which was higher than all the tested commercial standards.
The GC-MS analysis provided excellent separation of the main component from minor impurities. The HPLC method, while requiring detection at a low UV wavelength, also proved to be a reliable method for purity assessment. The qNMR analysis, being a primary method, provided a highly accurate and precise purity value without the need for a specific reference standard of the analyte itself.
This guide demonstrates that this compound can be synthesized in-house with a purity that is comparable, and in this case superior, to commercially available products. For researchers requiring high-purity reagents, in-house synthesis and purification, coupled with rigorous analytical characterization, can be a viable and cost-effective alternative to commercial sources. The choice between synthesized and commercial material will ultimately depend on the specific requirements of the research, available resources, and the desired level of quality control.
A Comparative Guide to the Isomeric Purity Analysis of N-methylcyclopentanamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in the synthesis, quality control, and regulatory approval of chiral molecules like N-methylcyclopentanamine derivatives. The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor that influences their pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.[1][2] This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed methodologies.
The principal methods for determining the enantiomeric excess (ee) of this compound and related chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] The selection of the most suitable method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.[1]
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of the most common techniques for the isomeric purity analysis of this compound derivatives.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Differential partitioning of volatile enantiomers (or their derivatives) in a column with a chiral stationary phase.[3] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[5] | Formation of diastereomeric complexes in situ with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[1][3] |
| Typical Chiral Selector | Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based CSPs.[1][6] | Derivatized cyclodextrins coated on a capillary column.[3][7] | Cyclodextrins, crown ethers, chiral surfactants, or proteins added to the electrolyte.[4][8] | Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents (e.g., (S)-BINOL).[3][9] |
| Advantages | High resolution, broad applicability, well-established, preparative scale is possible.[1] | High sensitivity, high resolution, suitable for volatile and thermally stable compounds.[3] | High efficiency, low sample and solvent consumption, rapid method development.[10] | Rapid analysis, minimal sample preparation, no physical separation required, provides structural information.[1][3] |
| Disadvantages | Longer analysis times, requires specific method development for each analyte.[1] | Requires derivatization for non-volatile amines to improve volatility, potential for thermal degradation.[3] | Lower concentration sensitivity compared to HPLC/GC, reproducibility can be challenging. | Lower sensitivity, requires higher sample concentrations, potential for signal overlap.[11] |
A logical approach to selecting the appropriate analytical method is crucial for efficient and accurate results. The following diagram illustrates a decision-making workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-methylcyclopentanamine Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-methylcyclopentanamine is essential for various applications, ranging from chemical synthesis control to metabolic studies. The selection of an appropriate analytical method is a critical decision that influences the quality and validity of experimental data. This guide provides a comprehensive cross-validation of the two most common and powerful analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on established methodologies for structurally similar cyclic amines, providing a robust framework for method selection, development, and validation for this compound.
Comparative Analysis of Analytical Methods
Both GC-MS and LC-MS/MS are highly sensitive and selective techniques suitable for the trace-level quantification of this compound in diverse and complex matrices. The choice between these methods often depends on the specific analytical requirements, including the nature of the sample, the required level of sensitivity, and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that offers excellent separation for volatile and thermally stable compounds. For primary and secondary amines like this compound, a derivatization step is often necessary to block the polar amine group. This process enhances the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. While adding an extra step to the sample preparation, derivatization can significantly improve the analytical performance of the GC-MS method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence in bioanalytical and pharmaceutical studies due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. A significant advantage of LC-MS/MS for the analysis of this compound is that derivatization is typically not required, simplifying the sample preparation process. The use of tandem mass spectrometry with Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix.
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of cyclic amines, providing a basis for comparison.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | < 0.01 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.01 - 10 ng/mL[1] |
| Linearity (R²) | > 0.99[1] | > 0.99[1] |
| Accuracy (% Recovery) | 85 - 115%[1] | 90 - 110%[1] |
| Precision (% RSD) | < 15%[1] | < 10%[1] |
| Sample Preparation | Often requires derivatization. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] | Often simpler, with direct injection possible in some cases. Protein precipitation, LLE, or SPE are common.[1] |
| Analysis Time | Typically longer run times (10-30 minutes).[1] | Faster run times are often achievable (< 10 minutes).[1] |
| Selectivity | Good, based on retention time and mass spectrum.[1] | Excellent, based on precursor and product ion transitions (MRM).[1] |
Experimental Workflows and Method Validation
The successful implementation of any analytical method relies on a well-defined workflow, from sample preparation to data analysis. The following diagrams illustrate the general experimental workflows for GC-MS and LC-MS/MS analysis of this compound, as well as the key parameters involved in analytical method validation.
Detailed Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound in a biological matrix (e.g., plasma or urine). These protocols should be optimized and validated for the specific analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 500 µL of a basifying agent (e.g., 1 M NaOH) and 5 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge for 10 minutes at 3000 x g to separate the layers.
-
Transfer the upper organic layer to a clean glass test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample, add an appropriate internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[1]
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.[1]
-
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.
-
GC-MS is a robust and widely available method. While it often requires a derivatization step, it can provide excellent sensitivity and selectivity.
-
LC-MS/MS generally offers superior sensitivity and selectivity, with the significant advantage of often not requiring derivatization, which simplifies sample preparation and increases sample throughput.
A thorough cross-validation should be performed when transitioning between these methods or when comparing data from different laboratories to ensure the consistency and reliability of the analytical results. This involves analyzing the same set of samples with both methods and statistically comparing the outcomes to establish their equivalence. The choice of the most suitable method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired performance characteristics.
References
Comparative Reactivity Analysis: N-methylcyclopentanamine vs. N-ethylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-methylcyclopentanamine and N-ethylcyclopentanamine. Understanding the nuanced differences in the basicity, nucleophilicity, and steric profiles of these two secondary amines is crucial for their effective application in organic synthesis and drug development. This document summarizes key physicochemical properties, explores their relative reactivity based on established chemical principles and available data, and provides detailed experimental protocols for their synthesis.
Executive Summary
This compound and N-ethylcyclopentanamine are closely related secondary cyclic amines. Their reactivity is primarily governed by the electron-donating nature of the alkyl substituents and the steric hindrance they impose around the nitrogen atom. Theoretical predictions suggest that N-ethylcyclopentanamine is slightly more basic than this compound. In terms of nucleophilicity, while the ethyl group in N-ethylcyclopentanamine is more electron-donating, it also introduces greater steric bulk. This increased steric hindrance is expected to make N-ethylcyclopentanamine a less effective nucleophile in reactions sensitive to steric effects compared to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and N-ethylcyclopentanamine is presented in Table 1. These properties are essential for understanding their behavior in different reaction conditions and for developing appropriate experimental protocols.
| Property | This compound | N-ethylcyclopentanamine |
| Molecular Formula | C₆H₁₃N | C₇H₁₅N |
| Molecular Weight | 99.17 g/mol | 113.20 g/mol |
| Predicted pKa | 10.94 ± 0.20[1] | 11.12 ± 0.20[2] |
| Boiling Point | 120-122 °C | 119-120 °C (at 29 Torr)[2] |
| CAS Number | 2439-56-7[1] | 45592-46-9[2] |
Comparative Reactivity Analysis
Basicity
The basicity of an amine is a measure of its ability to accept a proton. For alkylamines, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen atom, making the lone pair more available for protonation.
Based on predicted pKa values, N-ethylcyclopentanamine (predicted pKa ≈ 11.12) is expected to be a slightly stronger base than this compound (predicted pKa ≈ 10.94).[1][2] This is consistent with the greater electron-donating effect of the ethyl group compared to the methyl group. A higher pKa value indicates a stronger base.
Nucleophilicity
Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic center. While closely related to basicity, nucleophilicity is also significantly influenced by steric factors.
In general, secondary amines are more nucleophilic than primary amines due to the increased electron density on the nitrogen from two alkyl groups. However, when comparing this compound and N-ethylcyclopentanamine, the larger size of the ethyl group is expected to introduce more steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the amine to the electrophile, thereby reducing its nucleophilicity, especially in sterically demanding reactions.
For instance, in Sₙ2 reactions, where the nucleophile attacks a carbon atom, the bulkier N-ethylcyclopentanamine would be expected to react more slowly than this compound. This effect has been observed in analogous systems, where diethylamine (B46881) exhibits significantly lower reactivity compared to dimethylamine (B145610) in nucleophilic substitution reactions, a phenomenon attributed to the greater steric hindrance of the ethyl groups.
Experimental Protocols: Synthesis via Reductive Amination
A common and efficient method for the synthesis of this compound and N-ethylcyclopentanamine is the reductive amination of cyclopentanone (B42830) with the corresponding primary amine (methylamine or ethylamine). This two-step, one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
General Procedure for Reductive Amination
Materials:
-
Cyclopentanone
-
Methylamine (solution in THF or ethanol) or Ethylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 equivalent) and the chosen solvent (DCE or THF).
-
Add the primary amine (methylamine or ethylamine, 1.0-1.2 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent).
-
Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation or column chromatography.
Conclusion
References
- 1. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]
Safety Operating Guide
Proper Disposal of N-methylcyclopentanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N-methylcyclopentanamine, ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, and its disposal must be managed in accordance with all applicable regulations.
Essential Safety and Handling Information
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor inhalation.[2]
Storage of Waste: Waste this compound must be collected in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2439-56-7 |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol [3] |
| Boiling Point | 120-122°C |
| Flash Point | 6.9°C |
| Density | 0.84 g/cm³ |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Neutralization of this compound Waste
For small quantities of this compound waste, neutralization may be an option to reduce its hazard level before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's Environmental Health and Safety (EHS) department. The following protocol is adapted from general procedures for aliphatic amines.
Materials:
-
This compound waste
-
1M Citric Acid solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation:
-
Perform a trial neutralization on a very small scale to observe the reaction's exothermicity.
-
Place the beaker containing the this compound waste in an ice bath on a stir plate within a chemical fume hood.
-
Begin gentle stirring of the waste solution.
-
-
Neutralization:
-
Slowly add the 1M citric acid solution to the stirring this compound waste.
-
Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.
-
Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
-
Endpoint Determination:
-
Continue the dropwise addition of citric acid until the pH of the solution is between 6.0 and 8.0.
-
Once the target pH is achieved, cease the addition of acid and allow the solution to return to room temperature while still stirring.
-
-
Disposal of Neutralized Solution:
-
The resulting solution contains the salt of this compound.
-
Even after neutralization, this solution should be collected in a properly labeled aqueous waste container.
-
The container should be clearly marked as "Neutralized this compound Waste" and include the date of neutralization.
-
This waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain unless explicitly permitted by your EHS department.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames.
-
Containment and Cleanup: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling N-methylcyclopentanamine
Essential Safety and Handling Guide for N-methylcyclopentanamine
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper waste management.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It may be fatal if swallowed and enters the airways.[1] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose & Use Case | Relevant Standards |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Required where there is a potential for splashing.[3][4] For low-risk tasks, safety glasses with side shields may be sufficient.[1][4] | NIOSH (US) or EN 166 (EU) approved.[1][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). Lab coat or chemical-resistant apron. | To prevent skin contact.[3] Contaminated clothing should be removed immediately and washed before reuse.[1][2] | Follow EN 16523 for glove selection under specific conditions.[1] |
| Respiratory Protection | Work in a fume hood or well-ventilated area. NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges (Filter Type A). | Required when vapors or aerosols may be generated or if ventilation is inadequate.[1][3][4] | Compliant with OSHA 29 CFR 1910.134.[4] |
Operational and Disposal Plans
The following sections provide step-by-step procedural guidance for the safe handling, spill management, and disposal of this compound.
Standard Handling Protocol
Adherence to this protocol is essential to prevent accidents and exposure during routine laboratory work.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Ventilation : Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of vapors.[1][3]
-
Ignition Sources : This chemical is highly flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1][5] Use explosion-proof electrical and lighting equipment.[1][5]
-
Grounding : To prevent static discharge, which can ignite vapors, ground and bond containers and receiving equipment during transfer.[1][5]
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above.
-
Dispensing : Use only non-sparking tools when opening or dispensing the chemical.[1][5]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][2] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][5]
Spill Management Protocol
Immediate and correct response to a spill is critical to contain the hazard.
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated to disperse vapors.[1][3]
-
Control Ignition Sources : Remove all sources of ignition from the area.[5]
-
Containment : Cover drains to prevent the chemical from entering them.[1]
-
Absorb : Use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to soak up the spill.[1][3]
-
Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[3][5]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]
-
Disposal : The collected waste must be treated as hazardous waste and disposed of according to the protocol below.
Disposal Plan
Proper disposal is crucial for laboratory safety and environmental protection. This compound and its containers must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams.[1]
-
Containerization : Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][3] The label should include "Hazardous Waste" and the full chemical name.[3]
-
Storage : Keep the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[3]
-
Professional Disposal : Arrange for the disposal of the waste through a licensed and approved waste disposal plant.[1][5] Adhere to all local and national environmental regulations.[1]
-
Container Disposal : Uncleaned, empty containers should be handled in the same manner as the product itself.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
